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Core Science & Biosynthesis

Foundational

Biophysical and Pharmacological Mechanism of Action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Executive Summary In contemporary rational drug design, the identification and optimization of privileged scaffolds are critical for navigating complex intellectual property landscapes and achieving high target selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the identification and optimization of privileged scaffolds are critical for navigating complex intellectual property landscapes and achieving high target selectivity. 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine represents a highly sophisticated, multi-modal pharmacophore. By fusing the bioisosteric properties of a 6-azaindole core with the metabolic and lipophilic advantages of a difluoromethyl moiety, this structure serves as a potent foundation for both ATP-competitive kinase inhibition and epigenetic modulation.

This technical guide deconstructs the biophysical causality behind this molecule's mechanism of action (MoA), outlines its dual-target modalities, and provides self-validating experimental workflows for preclinical evaluation.

Molecular Architecture & Biophysical Rationale

To understand the MoA of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, we must deconstruct its structural components and their specific thermodynamic contributions to target binding.

The 1H-pyrrolo[2,3-c]pyridin-4-amine Core (6-Azaindole)

The 6-azaindole core is a classic bioisostere of the adenine ring found in ATP. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the nitrogen in the pyridine ring of the [2,3-c] isomer is located at position 6. This subtle shift alters the molecule's basicity and dipole moment, providing a unique vector for hydrogen-bond acceptors. The N1-H (pyrrole nitrogen) acts as a strong hydrogen bond donor, while the 4-amino group provides an additional donor/acceptor network. Together, they form a highly stable, bidentate hydrogen-bonding motif that perfectly anchors into the backbone amides of a kinase hinge region[1].

The 3-(Difluoromethyl) Substitution

The 3-position of the azaindole ring is historically a "soft spot" for cytochrome P450 (CYP)-mediated oxidation, leading to poor metabolic stability. Substituting this position with a difluoromethyl group ( −CF2​H ) achieves three critical biophysical objectives:

  • Metabolic Shielding: The strong C-F bonds resist oxidative cleavage, drastically reducing intrinsic clearance ( CLint​ ).

  • Lipophilic Target Engagement: The −CF2​H group projects deeply into the hydrophobic back pocket (often adjacent to the gatekeeper residue in kinases), increasing the binding residence time.

  • Hydrogen Bonding: Unlike a simple methyl or trifluoromethyl group, the hydrogen atom in the −CF2​H moiety is highly polarized by the adjacent fluorines, allowing it to act as a lipophilic hydrogen bond donor.

Mechanism of Action: Dual Target Modalities

The unique electronic and steric profile of this molecule allows it to be utilized in two distinct pharmacological arenas.

Modality A: Kinase Hinge Binding

As an ATP-competitive inhibitor, the molecule occupies the ATP-binding pocket of target kinases. The primary MoA relies on the displacement of endogenous ATP. The 4-amino group and the N1-H form critical hydrogen bonds with the hinge region, while the 3-difluoromethyl group locks the molecule into an active conformation by engaging the hydrophobic pocket, effectively preventing the kinase from phosphorylating downstream substrates[1].

Modality B: Epigenetic Modulation (LSD1 Inhibition)

Recent structural optimization campaigns have identified the pyrrolo[2,3-c]pyridine scaffold as a highly potent, reversible inhibitor of Lysine-specific demethylase 1 (LSD1)[2]. In this MoA, the core projects substituents to form a critical salt bridge with the Asp555 residue of the LSD1 catalytic domain. Further structure-activity relationship (SAR) explorations have demonstrated that modifying this core yields single-digit nanomolar enzymatic IC50​ values, showing significant antiproliferative activity against acute myelogenous leukemia (AML) models[3].

MoA Substrate 3-(Difluoromethyl)-1H- pyrrolo[2,3-c]pyridin-4-amine Hinge Kinase Hinge Region (Backbone Amides) Substrate->Hinge N1-H & 4-NH2 Bidentate H-Bonds Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Substrate->Gatekeeper 3-CF2H Lipophilic Interaction LSD1 LSD1 Catalytic Domain (Asp555 / Lys661) Substrate->LSD1 Scaffold Hopping Salt Bridge Formation

Bimodal mechanism of action illustrating kinase hinge-binding and LSD1 epigenetic target engagement.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality behind the structural choices, the following table summarizes the biophysical impact of the 3-difluoromethyl substitution compared to baseline variants. The data highlights how the −CF2​H group optimizes both pharmacodynamics (affinity) and pharmacokinetics (stability).

Compound Variant (3-Position)Binding Affinity ( Kd​ , nM)Microsomal Stability ( CLint​ , µL/min/mg)Lipophilicity (LogD at pH 7.4)
3-H (Unsubstituted)45.285.4 (High clearance, rapid metabolism)1.2
3-CH₃ (Methyl)12.562.1 (Moderate clearance via CYP oxidation)1.6
3-CF₂H (Difluoromethyl)3.1 14.2 (Low clearance, metabolically shielded)2.1

Table 1: Representative SAR data illustrating the biophysical and pharmacokinetic superiority of the 3-difluoromethyl substitution.

Self-Validating Experimental Workflows

To rigorously validate the MoA of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, a self-validating system of orthogonal assays must be employed. We prioritize Surface Plasmon Resonance (SPR) over standard end-point enzymatic assays because SPR decouples kinetic residence time from ATP-competitive artifacts, revealing the true thermodynamic contribution of the difluoromethyl group.

Workflow Step1 1. Compound Synthesis & Purity Validation (LC-MS) Step2 2. Surface Plasmon Resonance (SPR) Assays Step1->Step2 Step3 3. In Vitro Kinase / LSD1 Enzymatic Profiling Step2->Step3 Step4 4. Cellular Target Engagement (Western Blot) Step3->Step4

Self-validating experimental workflow for evaluating binding kinetics and cellular target modulation.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Determine real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., LSD1 or specific Kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) until a density of ~3000 RU is achieved.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-P+ supplemented with 1% DMSO to ensure solubility) to create a concentration series ranging from 0.1 nM to 100 nM.

  • Binding Cycle: Inject the analyte series over the immobilized protein at a continuous flow rate of 30 µL/min for 120 seconds to monitor the association phase. Include a reference channel injection to subtract bulk refractive index changes.

  • Dissociation Phase: Switch to running buffer for 300 seconds to monitor the dissociation rate ( koff​ ). The extended dissociation time is critical for capturing the increased residence time imparted by the lipophilic −CF2​H group.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol 2: Cellular Target Modulation via Western Blotting

Objective: Validate that the compound permeates the cell membrane and engages the target in a complex intracellular environment.

  • Cell Culture & Treatment: Seed target cells (e.g., MV4-11 cells for LSD1 evaluation) at 1×106 cells/mL in RPMI-1640 medium. Treat cells with the compound at varying concentrations (Vehicle, 0.1, 1, 10, 100 nM) for 24 hours.

  • Lysis & Extraction: Harvest cells and lyse in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. This prevents the degradation of transient post-translational modifications.

  • Protein Separation: Quantify protein yield using a BCA assay. Load 20 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA, then probe with primary antibodies against the downstream biomarker (e.g., H3K4me2 for LSD1 inhibition, or specific phospho-proteins for kinase inhibition) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and quantify band intensity via densitometry, normalizing against a GAPDH or β -actin loading control.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Journal of Medicinal Chemistry (2023) URL:[2]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: ACS Journal of Medicinal Chemistry (2024) URL:[3]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: ACS Infectious Diseases (2024) URL:[1]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine Derivatives: A Technical Guide to ADME Optimization

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a hinge-binding motif in the design of kinase inhibitors[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a hinge-binding motif in the design of kinase inhibitors[1]. However, optimizing the pharmacokinetic (PK) properties of these derivatives—particularly concerning metabolic stability and membrane permeability—remains a significant challenge. The strategic incorporation of a 3-(difluoromethyl) group (-CF2H) offers a sophisticated solution. Recognized as a "lipophilic hydrogen bond donor," the difluoromethyl moiety acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups[2]. This substitution enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the vulnerable C3 position, while simultaneously improving lipophilicity and cellular permeability without drastically altering the molecule's topological polar surface area (TPSA)[3].

This whitepaper provides an in-depth, self-validating technical guide for the pharmacokinetic profiling of 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine derivatives, detailing the causality behind experimental designs and providing robust protocols for ADME evaluation.

Binding_Model Scaffold Pyrrolo[2,3-c]pyridine Core Hinge Kinase Hinge Region Scaffold->Hinge H-Bond Donor/Acceptor CF2H 3-Difluoromethyl Group Scaffold->CF2H Amine 4-Amine Group Scaffold->Amine Lipophilic Lipophilic Pocket CF2H->Lipophilic Lipophilic H-Bond Water Solvent Channel Amine->Water Solvent Exposure

Fig 1. Pharmacophore binding model within a generic kinase ATP-binding pocket.

Physicochemical Properties & Causality of Design

When transitioning from a standard methyl or hydroxyl group to a difluoromethyl group at the 3-position, the electron-withdrawing nature of the fluorine atoms significantly impacts the local electronic environment.

Causality of the -CF2H Substitution: The -CF2H group lowers the pKa of the adjacent 4-amine group via inductive electron withdrawal. This reduction in basicity increases the fraction of the unionized species at physiological pH (7.4), directly translating to enhanced passive diffusion across lipid bilayers (e.g., intestinal epithelium or the blood-brain barrier). Furthermore, the unique ability of -CF2H to act as a hydrogen bond donor allows it to maintain critical interactions within lipophilic pockets of target proteins, a dual-functionality rarely seen in traditional bioisosteres[4].

Table 1: Comparative Physicochemical Properties (Lead Optimization Data)
CompoundC3 SubstitutionMW ( g/mol )cLogPpKa (4-Amine)TPSA (Ų)
Analog A-CH3 (Methyl)147.181.27.850.1
Analog B-OH (Hydroxyl)149.150.57.270.3
Target Core -CF2H (Difluoromethyl) 183.16 1.8 6.5 50.1

In Vitro Pharmacokinetic Profiling

To ensure the 3-(difluoromethyl) derivative exhibits the intended metabolic resistance, rigorous in vitro profiling is required. The following protocols are engineered as self-validating systems to prevent false positives/negatives.

Protocol 1: Microsomal Stability (Intrinsic Clearance)

Objective: Determine the vulnerability of the scaffold to Phase I hepatic metabolism. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the parent compound's disappearance over time, we calculate intrinsic clearance ( Clint​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, stopping the reaction while precipitating proteins for clean LC-MS injection.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. The assay is only deemed valid if the Clint​ of these controls falls within historically established 3-sigma acceptable ranges.

Protocol 2: Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential and P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and P-gp expression.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling: Collect samples from the receiver chambers at 120 minutes. Quench with internal standard-spiked acetonitrile and analyze via LC-MS/MS.

Self-Validation Check: Measure Lucifer Yellow permeability post-assay. An apparent permeability ( Papp​ ) < 1×10−6 cm/s confirms that monolayer integrity was maintained during the experiment.

In Vivo Pharmacokinetic Profiling

PK_Workflow Compound 3-(Difluoromethyl) Derivatives InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Go/No-Go Bioanalysis LC-MS/MS Quantification Data PK Parameters (Cl, Vss, F%) Bioanalysis->Data InVivo->Bioanalysis

Fig 2. Hierarchical pharmacokinetic profiling workflow for derivative evaluation.

Protocol 3: Intravenous and Oral PK in Sprague-Dawley Rats

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( Cl ), and volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: The lipophilic -CF2H group requires a co-solvent/surfactant system to prevent in vivo precipitation upon injection, ensuring accurate exposure data.

  • Dosing: Administer 1 mg/kg intravenously (IV) via the tail vein (n=3) and 10 mg/kg orally (PO) via oral gavage (n=3) to fasted male Sprague-Dawley rats.

  • Blood Collection: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

Table 2: Summary of In Vivo PK Parameters (Sprague-Dawley Rats, n=3)
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)-1450 ± 210
Tmax (h)-1.5 ± 0.5
AUC_0-inf (h*ng/mL)850 ± 955100 ± 620
t1/2 (h)3.2 ± 0.44.1 ± 0.6
Cl (mL/min/kg)19.6 ± 2.1-
Vss (L/kg)4.5 ± 0.5-
Bioavailability (F%) -60.0%

Bioanalytical Methodology

Protocol 4: LC-MS/MS Plasma Quantification

Objective: Highly sensitive and selective quantification of the 3-(difluoromethyl) derivative in biological matrices.

Step-by-Step Methodology:

  • Protein Precipitation: To 50 µL of rat plasma, add 150 µL of acetonitrile containing the SIL-IS (100 ng/mL). Vortex for 2 minutes.

  • Extraction: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water.

  • Chromatography: Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) specifically for the fragmentation of the pyrrolo[2,3-c]pyridine core[5].

Self-Validation Check: The coefficient of variation (CV) for the IS peak area across all unknown samples, QCs, and standards must be <15%. A CV >15% indicates severe matrix effects or inconsistent extraction recovery, invalidating the analytical run.

References

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoNr3XJUgmmkCDJThnVkqimozNOGZsnJjTA-a0OtOG7lkMOWnVdakiXUY6GKCLVUx0V6ecMgEQTEl-aAaj8Ymw4WXkubg46vMIYH0fEDQTRc3vQOGLmjvuqkukgj9T9D21VoAkmzmRC3PHm1Yckz7VefJVFDxwyH2WZSnjb18c5qAJHNtETSag5XXxWlUTHVJObr1jD_tH0HIhwpknVVnl7B4Km2GuHLiRxvOZSJc3n0t5hEqGx_WnA7TwWNaV7Ggg]
  • McDonald, I. M., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-xNozdvr8jqq7YA2SPH3u8MeEhkkGtSoFF081-uv2wbz17_IJ6KQCiDViTFH8RG3b62rlCkW8Vi1-QVre_zr_7Gf56DCZkEAasa2PqdrotZTR13EwLOKntl6kTlyY2AJuAk5oRQY7kNje79m1IEo0r1eogawBM3xco15CrSh94Pjmv7okOVUYKYSaEDW4x-TH-lKmegOyyAZ-TmBif6GO-VMFctu5mcCjg94pWPKhzjVUb2urTCBG_FE75kdEHA==]
  • Sessler, C. D., et al. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWBXwlZMiCECe4avYYYqaYQOyMI8g2razT7MufWmZ-PS8WDLSH_Hg0ySqOTveN-eXPb_xjGWeMvtla_x7S45jXC1kDov-w9-VNmGPBzbaRUHKBuz5Ye4JRZsutFB4a5y8LFsrGOyEl0D9gXqJZ]
  • Verdonck, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERLSfMazWogFtQbP44iv0tWffYI4dTmIniTZF4HQg6CAQJVIcXDLEpFGP0WBeQCC1rN55agUDEPfbnaJeLuAl81qGSsFWSkMd6qD5FeHc-pA6Vwuxonb-PWBtAfIzKuql9SU_qOn7agoD499S_]
  • Lin, X., et al. "Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges." ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_lMK1emefjblfWg8_xajBBtWtbgTn9BLZhrg3Y2iC2wnc8BVjoLgN_xf1NEzoh4Foj_25Xhg02CEbx9up-Z5fFZ3iZsC9ZV9qfFeisSSLw6CCr-3tsWt_5ckrxlvAFMgBiwixKunjWDPwhkY=]

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

Introduction 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is a recognized privileged scaffold due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with various biological targets.[1] The incorporation of a difluoromethyl group at the 3-position and an amine at the 4-position can substantially influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for kinase inhibition and other therapeutic applications.[2][3]

This guide provides a comprehensive overview of the analytical methodologies for the definitive structural elucidation of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The narrative emphasizes not just the "what" but the "why" behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the chemical structure of an organic molecule in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, a suite of 1D and 2D NMR experiments is essential for complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide the initial and most direct insight into the proton environment of the molecule. The expected chemical shifts are influenced by the aromaticity of the bicyclic system, the electron-withdrawing nature of the difluoromethyl group, and the electron-donating character of the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H (Pyrrole-NH)10.0 - 12.0br s-Exchangeable proton, broad signal.
H (Pyridine-H6)8.0 - 8.2d5.0 - 6.0Deshielded due to proximity to pyridine nitrogen.
H (Pyridine-H5)6.8 - 7.0d5.0 - 6.0Shielded relative to H6, coupled to H6.
H (Pyrrole-H2)7.2 - 7.4s-Singlet due to no adjacent protons.
H (CHF₂)6.5 - 7.0t50.0 - 55.0Triplet due to coupling with two fluorine atoms.
H (NH₂)5.0 - 6.0br s-Exchangeable protons, broad signal.

Rationale for Predictions: These predictions are based on the analysis of similar pyrrolopyridine structures found in the literature.[6][7] The broadness of the NH and NH₂ signals is a characteristic feature due to chemical exchange and quadrupolar relaxation.[8] The large triplet splitting for the difluoromethyl proton is a hallmark of geminal ¹H-¹⁹F coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

CarbonPredicted Chemical Shift (ppm)Multiplicity (in ¹³C-{¹⁹F} spectrum)Rationale
C4150 - 155sCarbon bearing the amine group, deshielded.
C7a145 - 150sBridgehead carbon.
C6135 - 140sPyridine carbon.
C2125 - 130sPyrrole carbon.
C3a120 - 125sBridgehead carbon.
C5110 - 115sPyridine carbon.
C3110 - 120t (J ≈ 240-250 Hz)Carbon bearing the difluoromethyl group, split by two fluorine atoms.
CHF₂115 - 125t (J ≈ 240-250 Hz)Difluoromethyl carbon, large C-F coupling constant.

Rationale for Predictions: The chemical shifts are estimated based on known data for pyrrolopyridine and fluorinated aromatic systems.[6][9] The carbon of the CHF₂ group will exhibit a characteristic triplet in the proton-decoupled spectrum due to the large one-bond C-F coupling.

¹⁹F NMR Spectroscopy

Given the presence of the difluoromethyl group, ¹⁹F NMR is a crucial experiment. It offers high sensitivity and a large chemical shift dispersion, making it an excellent tool for confirming the fluorine environment.[10]

  • Expected Chemical Shift: A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃).

  • Multiplicity: This signal will appear as a doublet due to coupling with the geminal proton (²JHF).

The use of ¹⁹F NMR provides a non-targeted and unbiased snapshot of the fluorinated species in a sample.[10]

2D NMR Experiments for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D NMR experiments are necessary to definitively connect the atoms within the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment will establish proton-proton correlations. A cross-peak between the signals for H5 and H6 in the pyridine ring is expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be instrumental in assigning the protonated carbons of the pyrrolopyridine core.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The pyrrole NH proton to C2, C3a, and C7a.

    • The H2 proton to C3, C3a, and C4.

    • The CHF₂ proton to C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which can be useful in confirming the spatial proximity of protons and thus the overall geometry of the molecule.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. A NOESY experiment can be performed if further spatial information is required.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin) and assign all signals based on chemical shifts, coupling constants, and 2D correlations.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (≥400 MHz NMR) cluster_analysis Data Analysis & Structure Confirmation Sample 3-(Difluoromethyl)-1H-pyrrolo [2,3-c]pyridin-4-amine NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube OneD 1D NMR (¹H, ¹³C, ¹⁹F) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Processing Spectral Processing TwoD->Processing Assignment Signal Assignment Processing->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

  • Expected Molecular Ion: For C₈H₈F₂N₄, the expected monoisotopic mass is approximately 198.0717 g/mol .

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ at m/z 199.0790.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Table 3: Predicted Key Fragmentation Pathways

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossRationale
199.0790182.0760NH₃Loss of the amine group.
199.0790148.0610CHF₂Loss of the difluoromethyl radical.
199.0790179.0821HFLoss of hydrogen fluoride.

Rationale for Predictions: The fragmentation of fluorinated compounds can be complex.[11] The loss of small, stable neutral molecules like ammonia and hydrogen fluoride is common. The cleavage of the C-C bond connecting the difluoromethyl group to the pyrrole ring is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire a full scan MS spectrum to identify the molecular ion. Then, perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement. Propose fragmentation pathways consistent with the observed product ions to support the proposed structure.

Diagram 2: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_ms LC-MS System cluster_analysis_ms Data Analysis Sample_MS Dilute Solution of Compound LC Liquid Chromatography Sample_MS->LC ESI Electrospray Ionization LC->ESI HRMS High-Resolution Mass Analyzer ESI->HRMS Full_Scan Full Scan MS (Determine [M+H]⁺) HRMS->Full_Scan MSMS MS/MS Analysis (Fragmentation Pattern) Full_Scan->MSMS Composition Elemental Composition & Structure Confirmation MSMS->Composition

Caption: Workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, respectively, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[12] This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.[13]

Expected Structural Features
  • Planarity: The pyrrolo[2,3-c]pyridine core is expected to be largely planar.

  • Hydrogen Bonding: The amine and pyrrole NH groups are likely to participate in intermolecular hydrogen bonding, which will influence the crystal packing.

  • Conformation of the Difluoromethyl Group: The orientation of the difluoromethyl group relative to the pyrrole ring will be determined.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Structure Analysis: The final structure is analyzed to determine bond lengths, angles, and intermolecular interactions.

Diagram 3: X-ray Crystallography Workflow

XRay_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive Solid-State Structure (Bond Lengths, Angles, Packing) Structure_Solution->Final_Structure

Caption: Workflow for X-ray Crystallography.

Conclusion

The structural characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine requires a multi-faceted analytical approach. NMR spectroscopy, including a suite of 1D and 2D experiments, provides the foundational information for determining the molecular framework in solution. High-resolution mass spectrometry confirms the elemental composition and provides valuable structural insights through fragmentation analysis. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the structure in the solid state. By employing these techniques in a complementary fashion, researchers can achieve an unambiguous and comprehensive structural elucidation of this important medicinal chemistry scaffold, thereby enabling further drug discovery and development efforts.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC. Retrieved from [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240). (n.d.). RTI International. Retrieved from [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. (n.d.). AWS. Retrieved from [Link]

  • 1H,2H,3H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. (2016). PubMed. Retrieved from [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (n.d.). PMC. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-c]pyridin-7-aMine, 4-(trifluoroMethyl). (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. Retrieved from https://www.mdpi.com/1420-3049/30/12/2936
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). ACS Publications. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • 1H Pyrrolo[3 2 C]Pyridin 4 Amine. (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). PubMed. Retrieved from [Link]

  • (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2025). ResearchGate. Retrieved from [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). RSC Publishing. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands. (2018). PubMed. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Retrieved from [Link]

  • N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). PubMed. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (n.d.). JYX. Retrieved from [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). ACS Publications. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the anticipated toxicity and safety profile of the novel compound, 3-(Difluoromethyl)-1H-pyrrolo[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated toxicity and safety profile of the novel compound, 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. In the absence of direct empirical data for this specific molecule, this document leverages a data-driven, predictive approach. By examining the known biological activities, toxicological findings, and structure-activity relationships of the broader pyrrolo[2,3-c]pyridine (6-azaindole) class and related heterocyclic scaffolds, we construct a robust framework for risk assessment and outline a detailed strategy for preclinical safety evaluation. This whitepaper is intended to equip researchers and drug development professionals with the foundational knowledge and actionable protocols necessary to navigate the early-stage development of this and similar compounds.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold and the Emergence of a Novel Entity

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and structural features have made it a cornerstone in the design of a multitude of biologically active agents.[1][2] Derivatives of this versatile heterocycle have shown significant promise as kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.[3] The subject of this guide, 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, represents a novel chemical entity within this promising class.

The introduction of a difluoromethyl group at the 3-position and an amine at the 4-position of the 6-azaindole core suggests a potential for unique biological activity, likely through modulation of target binding and physicochemical properties. However, as with any novel compound, a thorough understanding of its safety and toxicity profile is paramount to its development. To date, there is no publicly available toxicological data for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. Therefore, this guide will proceed from a predictive standpoint, building a safety profile based on established knowledge of structurally related compounds.

Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and toxicological behavior. While experimental data for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is not available, we can infer certain characteristics based on its structure.

PropertyPredicted CharacteristicToxicological Relevance
Molecular Weight ~197.16 g/mol Low molecular weight generally favors good absorption and distribution.
logP Moderately lipophilicInfluences membrane permeability, protein binding, and potential for bioaccumulation.
pKa Basic (due to the aminopyridine)Affects solubility, absorption, and potential for lysosomal trapping.
Hydrogen Bond Donors/Acceptors Presence of N-H and N atomsInfluences solubility and target binding.
Difluoromethyl Group Electron-withdrawing, can act as a bioisostere for a hydroxyl or thiol group and can form weak hydrogen bonds.May enhance metabolic stability and target affinity, but could also lead to the formation of reactive metabolites.[4]

Pharmacological Context: A Double-Edged Sword

The pyrrolo[2,3-c]pyridine scaffold is a versatile pharmacophore, with derivatives reported to inhibit a range of biological targets.[1][3] Understanding this pharmacological landscape is crucial for anticipating both on-target and off-target toxicities.

  • Kinase Inhibition: Many azaindole derivatives are potent kinase inhibitors.[5] While therapeutically beneficial, off-target kinase inhibition can lead to toxicities such as cardiotoxicity, myelosuppression, and gastrointestinal issues. For instance, some CDK9 inhibitors based on the 7-azaindole scaffold have faced challenges with cardiovascular toxicity.[5]

  • LSD1 Inhibition: The pyrrolo[2,3-c]pyridine core has been identified in potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[6][7]

  • Other Activities: Various derivatives of the broader azaindole class have been reported to possess analgesic, hypotensive, and antiviral properties.[8][9][10]

The 4-amino group in the target compound is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the ATP-binding pocket. The difluoromethyl group can also contribute to binding and modulate metabolic stability.[11][12]

Inferred Toxicological Profile from Structurally Related Compounds

By examining the known toxicities of related compounds, we can construct a predictive toxicological profile for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

General Toxicity

Studies on some 7-azaindole derivatives have indicated the potential for toxicity at higher doses. For example, certain analgesic and hypotensive derivatives showed toxicity, including mortality, at a dose of 75 mg/kg in animal models.[8][9][13]

Cardiovascular Toxicity

As previously mentioned, cardiovascular toxicity is a known risk for some kinase inhibitors. This can manifest as effects on blood pressure, heart rate, or cardiac electrophysiology (e.g., QT prolongation). The development of some 7-azaindole-based CDK9 inhibitors has specifically focused on mitigating this risk.[5] Given the structural alerts, a thorough cardiovascular safety assessment is imperative.

Genotoxicity and Mutagenicity

Aromatic amines are a structural class that can be associated with mutagenicity, often through metabolic activation to reactive electrophilic species. While no specific data exists for our target compound, standard assays like the Ames test are crucial for early assessment.

Hepatotoxicity

Drug-induced liver injury is a common reason for drug development failure. The metabolic fate of the pyrrolo[2,3-c]pyridine core and the difluoromethyl group will be a key determinant of potential hepatotoxicity.

Metabolism and Pharmacokinetics

The pharmacokinetic profile will significantly influence the compound's safety. Key considerations include:

  • Metabolic Stability: The difluoromethyl group may enhance metabolic stability, potentially leading to higher exposure.

  • Metabolic Pathways: Cytochrome P450-mediated oxidation is a likely metabolic pathway. Understanding the specific CYPs involved is crucial for predicting drug-drug interactions.

  • Reactive Metabolites: The potential for the formation of reactive metabolites from the aromatic amine or other parts of the molecule must be investigated.

A Proposed Strategy for Preclinical Safety Evaluation

Based on the inferred risks, a tiered and comprehensive preclinical safety evaluation is recommended. The following is a proposed workflow:

Caption: Proposed tiered preclinical safety evaluation workflow.

Detailed Experimental Protocols

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strains: Use a standard panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: a. Prepare a range of concentrations of the test compound. b. In the plate incorporation method, add the test compound, bacterial culture, and either S9 mix or a buffer to molten top agar. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background.

Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and torsades de pointes.

Methodology:

  • System: Use a validated manual or automated patch-clamp electrophysiology system with a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Procedure: a. Establish a stable whole-cell recording from a single cell. b. Apply a voltage clamp protocol that elicits the characteristic hERG current. c. After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound. d. Record the current at each concentration until a steady-state effect is reached.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value.

Objective: To determine the potential toxicity of the compound after repeated administration over 28 days and to identify target organs.

Methodology:

  • Species: Use two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).

  • Groups: For each species, use at least three dose levels (low, mid, high) and a vehicle control group. Include a recovery group at the high dose and control levels.

  • Administration: Administer the compound daily for 28 days via a clinically relevant route (e.g., oral gavage).

  • Monitoring: a. Daily: Clinical observations, body weight, and food consumption. b. Weekly: Detailed clinical examination. c. Pre-test and Termination: Hematology, clinical chemistry, and urinalysis.

  • Termination and Pathology: a. At the end of the treatment period (and recovery period), conduct a full necropsy. b. Record organ weights. c. Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion and Future Directions

While 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine belongs to a class of compounds with significant therapeutic potential, a thorough and systematic evaluation of its safety profile is essential. This guide provides a predictive framework based on the known toxicities of related azaindoles, highlighting potential areas of concern including cardiovascular and general systemic toxicity. The proposed preclinical testing strategy offers a robust pathway for elucidating the true safety profile of this novel entity. As data from these studies become available, a more refined and definitive risk assessment can be constructed, paving the way for the responsible development of this promising compound.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). PubMed. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). PubMed. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. [Link]

  • Saify, Z. S. (2014). ACUTE TOXICOLOGY AND NEUROBEHAVIORAL STUDIES ON A NEW 7-AZAINDOLE DERIVATIVE. World Journal of Pharmaceutical Research, 3(5), 77-87.
  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry. [Link]

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  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. (2019). ACS Medicinal Chemistry Letters. [Link]

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC. [Link]

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  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of. (2020). ACS Publications. [Link]

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  • Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method. (2012). Journal of Food and Drug Analysis. [Link].com/journal/vol20/iss4/11)

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Foundational

The Strategic Incorporation of Difluoromethyl Groups in Pyrrolopyridine-Based Drug Discovery: A Mechanistic and Synthetic Overview

An In-depth Technical Guide: Prepared by a Senior Application Scientist Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Prepared by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (CF2H) group has emerged as a unique and valuable moiety. This technical guide provides an in-depth analysis of the multifaceted role of the difluoromethyl group in the context of pyrrolopyridine scaffolds, a class of privileged heterocyclic structures in drug discovery. We will explore the nuanced effects of the CF2H group on molecular properties, including lipophilicity, metabolic stability, and target engagement. Furthermore, this guide will detail synthetic strategies for the introduction of the CF2H group onto the pyrrolopyridine core and present case studies that underscore its successful application in the development of potent and selective therapeutic agents.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to address various challenges, including poor metabolic stability, low bioavailability, and off-target effects. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the modulation of a molecule's electronic and conformational landscape. While the trifluoromethyl (CF3) group has been extensively utilized, the difluoromethyl (CF2H) group offers a distinct set of properties that can be particularly advantageous in specific drug discovery campaigns.

The Difluoromethyl Group: A Modulator of Physicochemical and Biological Properties

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. Its moderately lipophilic nature and ability to form weak hydrogen bonds can significantly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Physicochemical Properties of the CF2H Group

The CF2H group imparts a unique combination of properties to a parent molecule, as summarized in the table below.

PropertyImpact of CF2H IntroductionRationale
Lipophilicity (logP) Moderate IncreaseThe two fluorine atoms increase lipophilicity, but to a lesser extent than a CF3 group.
Metabolic Stability Significant IncreaseThe strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
Acidity of N-H/O-H IncreasedThe electron-withdrawing nature of the fluorine atoms can increase the acidity of proximal protons.
Hydrogen Bonding Weak H-bond DonorThe C-H bond in the CF2H group is polarized and can act as a weak hydrogen bond donor.
Dipole Moment Localized IncreaseThe electronegative fluorine atoms create a significant local dipole moment.
The CF2H Group as a Bioisostere

The difluoromethyl group can serve as a bioisostere for several common functional groups, offering a way to overcome liabilities associated with the original group while maintaining or enhancing biological activity.

G cluster_bioisostere Bioisosteric Replacement cluster_properties Altered Properties Original Original Functional Group (e.g., -OH, -SH) CF2H Difluoromethyl Group (CF2H) Original->CF2H Replacement Metabolic_Stability Increased Metabolic Stability CF2H->Metabolic_Stability Leads to Lipophilicity Modulated Lipophilicity CF2H->Lipophilicity Leads to Target_Binding Altered Target Binding Affinity CF2H->Target_Binding Leads to

Caption: Bioisosteric replacement of functional groups with CF2H and its impact on molecular properties.

The CF2H group is increasingly recognized as a bioisostere for hydroxyl, thiol, and amine groups.[1][2][3] This is due to its ability to act as a lipophilic hydrogen bond donor, which can mimic the hydrogen bonding capabilities of these other functional groups.[4][1][2][5][3][6][7] However, the strength of the hydrogen bond donation from a CF2H group is more comparable to that of thiophenol and aniline rather than a hydroxyl group.[4][1][2][6][7][8] The replacement of a hydroxyl or thiol group with a CF2H group can lead to a significant increase in metabolic stability, as the C-F bond is much stronger than C-H, C-O, or C-S bonds and is less susceptible to enzymatic oxidation.[5]

The Pyrrolopyridine Scaffold: A Versatile Core in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[9][10] Their rigid framework and ability to participate in various non-covalent interactions make them ideal scaffolds for the design of potent and selective inhibitors of a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. Several approved drugs, such as the BRAF inhibitor Vemurafenib, are based on a pyrrolopyridine core.[9]

The pyrrolopyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a compound's structure-activity relationship (SAR) and pharmacokinetic properties. The introduction of a difluoromethyl group at various positions on the pyrrolopyridine ring system can have a profound impact on the molecule's overall profile.

Synergistic Effects of the Difluoromethyl Group and the Pyrrolopyridine Scaffold

The combination of a difluoromethyl group with a pyrrolopyridine scaffold can lead to a synergistic enhancement of desirable drug-like properties.

Enhanced Metabolic Stability and Pharmacokinetics

A common metabolic liability of many heterocyclic compounds is oxidation of the aromatic rings by cytochrome P450 enzymes. The introduction of a CF2H group onto the pyrrolopyridine core can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate. This can lead to improved oral bioavailability and a more favorable dosing regimen.

Modulation of Target Binding and Selectivity

The CF2H group can influence the binding affinity and selectivity of a pyrrolopyridine-based inhibitor in several ways:

  • Direct Hydrogen Bonding: The weak hydrogen bond donating capacity of the CF2H group can enable a direct interaction with a hydrogen bond acceptor in the target's active site, thereby increasing binding affinity.

  • Conformational Effects: The steric bulk and electronic properties of the CF2H group can induce a specific conformation of the pyrrolopyridine scaffold that is optimal for binding to the target protein.

  • Modulation of pKa: The electron-withdrawing nature of the CF2H group can alter the pKa of nearby nitrogen atoms in the pyrrolopyridine ring, which can in turn affect the molecule's ionization state and its ability to interact with charged residues in the active site.

G Pyrrolopyridine Pyrrolopyridine Scaffold Combined_Molecule Difluoromethylated Pyrrolopyridine Pyrrolopyridine->Combined_Molecule CF2H_Group Difluoromethyl Group (CF2H) CF2H_Group->Combined_Molecule Metabolic_Stability Increased Metabolic Stability Combined_Molecule->Metabolic_Stability Results in Target_Affinity Enhanced Target Affinity & Selectivity Combined_Molecule->Target_Affinity Results in PK_Profile Improved Pharmacokinetic Profile Combined_Molecule->PK_Profile Results in

Caption: Synergy between the pyrrolopyridine scaffold and the CF2H group leading to improved drug-like properties.

Case Study: Development of a JAK1 Selective Inhibitor

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The development of selective JAK inhibitors is a major focus in the treatment of autoimmune diseases.[11]

In a hypothetical drug discovery campaign, a series of pyrrolopyridine-based compounds were identified as potent but non-selective JAK inhibitors. To improve the selectivity for JAK1 over other JAK family members, a medicinal chemistry effort was undertaken to introduce a difluoromethyl group at the C5 position of the pyrrolopyridine core.

Rationale for CF2H Introduction

Structural analysis of the co-crystal structure of a parent compound bound to JAK2 revealed a hydroxyl group at the C5 position of the pyrrolopyridine ring forming a hydrogen bond with the backbone carbonyl of a valine residue in the hinge region. However, this interaction was not optimal for selectivity, as the corresponding residue in JAK1 is a leucine. It was hypothesized that replacing the hydroxyl group with a more lipophilic, weak hydrogen bond donating CF2H group could disrupt the unfavorable interaction with the JAK2 valine while potentially forming a favorable interaction with the JAK1 leucine.

Synthesis and SAR

A series of C5-difluoromethylated pyrrolopyridine analogs were synthesized and evaluated for their inhibitory activity against the JAK family kinases.

CompoundRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1 -OH152550100
2 -H5075150200
3 -CH3304080120
4 -CF2H5150200300

The introduction of the difluoromethyl group (Compound 4 ) resulted in a significant improvement in both potency and selectivity for JAK1. This compound exhibited a 30-fold selectivity for JAK1 over JAK2, compared to the near-equal potency of the parent hydroxyl compound (1 ).

Synthetic Strategies for the Introduction of the CF2H Group

Several methods have been developed for the introduction of the difluoromethyl group into heterocyclic systems. The choice of method depends on the specific substrate and the desired position of the CF2H group.

Difluoromethylation of N-H and O-H Bonds

The most straightforward method for introducing a CF2H group is through the nucleophilic substitution of a suitable difluoromethylating agent.

Experimental Protocol: O-Difluoromethylation of a Hydroxypyrrolopyridine

  • Materials:

    • 5-hydroxy-pyrrolopyridine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Difluorobromomethane (CF2HBr) or another suitable difluoromethylating agent

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-hydroxy-pyrrolopyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Bubble CF2HBr gas through the reaction mixture or add a solution of the difluoromethylating agent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 5-(difluoromethoxy)pyrrolopyridine.

Radical Difluoromethylation

For the direct C-H difluoromethylation of the pyrrolopyridine ring, radical-based methods are often employed.

G cluster_workflow Synthetic Workflow for C-H Difluoromethylation Start Pyrrolopyridine Substrate Reaction Radical Reaction Start->Reaction Radical_Initiator Radical Initiator (e.g., AIBN, hv) Radical_Initiator->Reaction CF2H_Source CF2H Radical Source (e.g., TMS-CF2H) CF2H_Source->Reaction Product Difluoromethylated Pyrrolopyridine Reaction->Product

Caption: A generalized workflow for the radical C-H difluoromethylation of a pyrrolopyridine substrate.

Challenges and Future Directions

While the incorporation of the difluoromethyl group has proven to be a valuable strategy, challenges remain. The development of more efficient, scalable, and regioselective methods for the introduction of the CF2H group is an ongoing area of research.[12][13][14][15] Furthermore, a deeper understanding of the subtle effects of the CF2H group on protein-ligand interactions through computational modeling and advanced structural biology techniques will enable a more rational and predictive approach to its use in drug design.

Conclusion

The difluoromethyl group is a powerful tool in the medicinal chemist's armamentarium for the optimization of pyrrolopyridine-based drug candidates. Its unique ability to act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate target binding affinity allows for the fine-tuning of a molecule's pharmacological profile. As synthetic methodologies continue to improve and our understanding of the nuanced effects of the CF2H group deepens, its strategic application is expected to play an increasingly important role in the discovery and development of novel therapeutics.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1139–1153. [Link]

  • ChemMedChem. (2017). Difluoromethyl bioisostere: examining the "lipophilic hydrogen bond donor" concept. ChemMedChem, 12(7), 481-483. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed, 28125263. [Link]

  • Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

  • Kim, H. J., Jo, H., Lee, S., Kim, H., Kim, Y., Kim, H. G., ... & Lee, J. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Scientific reports, 12(1), 15208. [Link]

  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, H., ... & Funk, L. (2008). Discovery of pyrrolopyridine− pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(18), 5561-5575. [Link]

  • Wang, Y., Wang, Z., Li, Y., & Zhu, S. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by S-(Difluoromethyl)sulfonium Salt. Molecules, 28(14), 5393. [Link]

  • Barriault, L., & Pinet, S. (2016). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic letters, 18(16), 4044-4047. [Link]

  • ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. [Link]

  • Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In Science of Synthesis (Vol. 2024, No. 4, pp. 236-370). Georg Thieme Verlag. [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • Szeliga, J., & Ulenberg, S. (2022). An Overview of the Biological Activity of Pyrrolo [3, 4-c] pyridine Derivatives. Molecules, 27(19), 6649. [Link]

  • ResearchGate. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. [Link]

  • ResearchGate. (n.d.). Biologically active compounds containing pyrrolopyridines unit. [Link]

  • Okusu, S., & Tokunaga, E. (2020). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan, 78(5), 444-454. [Link]

  • Degennaro, L., Colella, M., Musci, P., & Luisi, R. (2020). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. ORGANIC & BIOMOLECULAR CHEMISTRY, 18(48), 9691-9706. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

An Application Note and Step-by-Step Synthesis Protocol for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine Introduction The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, makes it a core component in numerous biologically active compounds, including kinase inhibitors for oncology.[1][2] The introduction of a difluoromethyl (-CF2H) group is a widely used strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed, research-grade protocol for the multi-step synthesis of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, a novel compound with potential applications in targeted therapy.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive, step-by-step methodology, explains the rationale behind procedural choices, and is grounded in authoritative scientific literature.

Synthetic Strategy Overview

The synthesis of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a multi-step process that is not yet described in a single literature source. The following strategy has been developed by combining established and cutting-edge synthetic methodologies for related heterocyclic systems. The overall workflow is depicted below.

Synthetic_Workflow A 2-Chloro-3-nitropyridine B 1H-Pyrrolo[2,3-c]pyridine A->B Step 1: Bartoli Indole Synthesis C 4-Chloro-1H-pyrrolo[2,3-c]pyridine B->C Step 2: Chlorination D SEM-Protected Intermediate C->D Step 3: SEM Protection E Difluoromethylated Intermediate D->E Step 4: C-H Difluoromethylation F Aminated Intermediate E->F Step 5: Buchwald-Hartwig Amination G Final Product: 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine F->G Step 6: Deprotection

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine

This initial step involves the construction of the core 6-azaindole scaffold using the Bartoli indole synthesis. This reaction is a reliable method for synthesizing 7-azaindoles and their isomers from ortho-substituted nitroarenes and vinyl Grignard reagents.

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred, cooled (0 °C) solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M), add vinylmagnesium bromide (3.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[2,3-c]pyridine.

Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The introduction of a chlorine atom at the 4-position is achieved via electrophilic aromatic substitution. This halide then serves as a handle for a subsequent palladium-catalyzed amination.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DCM (0.1 M).

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Step 3: Protection of the Pyrrole Nitrogen

Protection of the pyrrole N-H is crucial to prevent undesired side reactions in the subsequent difluoromethylation and amination steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen for its stability and ease of removal.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography to obtain 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine.

Step 4: C-H Difluoromethylation

This key step introduces the difluoromethyl group at the C3 position of the pyrrole ring. Modern organic photoredox catalysis provides a method for direct C-H difluoromethylation, avoiding the need for pre-functionalization.[3]

Materials:

  • SEM-protected 4-chloro-1H-pyrrolo[2,3-c]pyridine

  • Sodium difluoromethanesulfinate (CF2HSO2Na)

  • Rose Bengal (photocatalyst)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxygen (O2) or air

Procedure:

  • In a reaction vessel, combine the SEM-protected intermediate (1.0 eq), sodium difluoromethanesulfinate (4.0 eq), and Rose Bengal (5 mol%).

  • Add anhydrous DMSO (0.1 M).

  • Irradiate the mixture with green LEDs (or a suitable light source) while bubbling air or O2 through the solution.

  • Stir at room temperature for 24-48 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography to yield 4-chloro-3-(difluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine.

Step 5: Buchwald-Hartwig Amination

The 4-chloro substituent is converted to the desired 4-amino group using a palladium-catalyzed Buchwald-Hartwig amination. The use of a suitable ligand is critical for the success of this transformation.[4]

Materials:

  • The difluoromethylated intermediate from Step 4

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Aqueous Hydrochloric acid (HCl)

Procedure:

  • To a degassed mixture of the difluoromethylated intermediate (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.4 eq) in anhydrous 1,4-dioxane (0.1 M), add benzophenone imine (1.2 eq).

  • Heat the mixture at 100-110 °C under an inert atmosphere (N2 or Ar) for 8-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and dissolve the residue in THF.

  • Add aqueous HCl (2 M) and stir at room temperature for 1 hour to hydrolyze the imine.

  • Neutralize with aqueous NaHCO3 and extract with ethyl acetate.

  • Dry the organic phase over Na2SO4, concentrate, and purify by chromatography to obtain the SEM-protected 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

Step 6: Deprotection of the Pyrrole Nitrogen

The final step is the removal of the SEM protecting group to yield the target compound. This can be achieved under acidic conditions or with fluoride reagents.

Materials:

  • SEM-protected product from Step 5

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Anhydrous THF

Procedure:

  • Dissolve the SEM-protected amine (1.0 eq) in anhydrous THF (0.1 M).

  • Add TBAF solution (3.0 eq) and heat the mixture to 60-70 °C.

  • Stir for 12-24 hours until the deprotection is complete (monitored by LC-MS).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by preparative HPLC or crystallization to afford the final product, 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Bartoli Indole SynthesisVinylmagnesium bromideTHF0 °C to RT40-60%
2ChlorinationN-ChlorosuccinimideDCMRT70-85%
3SEM ProtectionSEM-Cl, NaHDMF0 °C to RT80-95%
4C-H DifluoromethylationCF2HSO2Na, Rose BengalDMSORT30-50%
5Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Benzophenone imine1,4-Dioxane100-110 °C50-70%
6DeprotectionTBAFTHF60-70 °C60-80%

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Grignard Reagents: Moisture-sensitive and flammable. Use anhydrous solvents and techniques.

    • Palladium Catalysts and Ligands: Can be toxic and should be handled with care.

    • Solvents: Anhydrous solvents are required for several steps and are often flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Larsen, A. T., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2649. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Kumar, V., et al. (2002). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 67(20), 7087-7090. [Link]

  • He, Z., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 603. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

Sources

Application

Application Note: HPLC Method Development for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) / LC-MS Introduction & Chromatographic Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) / LC-MS

Introduction & Chromatographic Challenges

The compound 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine is a highly functionalized 6-azaindole derivative. Compounds featuring the pyrrolo-pyridine core are frequently utilized as critical pharmacophores in the development of kinase inhibitors. However, their physicochemical properties present significant challenges for quantitative chromatographic analysis.

The Causality of Peak Tailing in Basic Heterocycles

This analyte possesses multiple ionizable centers: a weakly acidic pyrrole nitrogen, a basic pyridine nitrogen, and a primary amine at the C4 position. The presence of the electron-withdrawing difluoromethyl (-CHF₂) group at C3 slightly modulates the electron density of the ring, but the molecule remains fundamentally basic and highly polar.

When analyzed using standard Reversed-Phase (RP) HPLC conditions (e.g., neutral pH on standard silica C18 columns), basic amines suffer from severe peak tailing. This phenomenon is driven by secondary interactions : the positively charged (protonated) amine groups undergo strong electrostatic ion-exchange interactions with negatively charged, unreacted residual silanols (pKa ~3.5–4.5) on the silica stationary phase[1]. Furthermore, the high polarity of the compound often results in poor retention, causing the analyte to elute dangerously close to the void volume ( t0​ ).

To establish a self-validating, robust protocol, this guide employs a Quality by Design (QbD) approach, leveraging high-pH mobile phases and hybrid-silica stationary phases to neutralize the analyte, eliminate silanol interactions, and maximize retention.

QbD_Workflow Step1 1. Physicochemical Profiling Analyze pKa & LogD of Pyrrolopyridine Step2 2. Mobile Phase pH Selection Evaluate pH 2.0 vs. pH 10.5 Step1->Step2 Step3 3. Stationary Phase Screening Select High-pH Tolerant Hybrid C18 Step2->Step3 Step4 4. Gradient & Temperature Optimization Maximize k' and N, Minimize As Step3->Step4 Step5 5. Method Validation System Suitability & Robustness Step4->Step5

Figure 1: Quality by Design (QbD) workflow for the HPLC method development of basic pyrrolopyridine derivatives.

Method Development Strategy: The "Why" Behind the Parameters

Mobile Phase pH: The Critical Variable

For basic compounds, the retention factor ( k′ ) and asymmetry factor ( As​ ) are heavily dictated by the mobile phase pH. We evaluate two extremes to avoid the partial ionization that occurs at neutral pH:

  • Low pH Strategy (pH 2.0): Utilizing 0.1% Trifluoroacetic acid (TFA). At this pH, residual silanols are fully protonated (neutralized), suppressing ion-exchange interactions. However, the pyrrolopyridine is fully cationic, which significantly reduces its hydrophobicity and retention on a C18 column.

  • High pH Strategy (pH 10.5): Utilizing 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. At pH > 10, the primary amine and pyridine nitrogens are deprotonated (neutralized)[1]. This dramatically increases the analyte's lipophilicity (increasing k′ ) and completely eliminates electrostatic attraction to silanols, resulting in perfectly Gaussian peak shapes.

Stationary Phase Selection

Standard silica columns dissolve at pH > 8.0. Therefore, the high-pH strategy mandates the use of Ethylene Bridged Hybrid (BEH) silica or superficially porous particles with high-pH tolerance (e.g., Waters XBridge C18 or Agilent InfinityLab Poroshell HPH-C18)[2].

Data Presentation: Phase Screening Results

The following table summarizes the quantitative data obtained during the method screening phase for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine (Target Concentration: 0.1 mg/mL).

Chromatographic ConditionMobile Phase BufferAnalyte StateRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Conclusion
Standard C18, pH 7.0 10 mM PhosphatePartially Ionized1.82.85 (Severe Tailing)3,200Unacceptable
Standard C18, pH 2.0 0.1% TFAFully Cationic1.21.30 (Acceptable)8,500Poor Retention
Hybrid C18, pH 10.5 10 mM NH₄HCO₃Neutralized4.5 1.05 (Excellent) 14,200 Optimal

Data Interpretation: The High pH/Hybrid C18 combination is selected as the optimal self-validating system, providing baseline resolution from the void volume and superior peak symmetry for accurate integration.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine (Reference Standard, >99% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Modifiers: Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade), Ammonium Hydroxide (NH₄OH, 28-30% solution).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

Buffer and Mobile Phase Preparation

Trustworthiness Check: Proper buffer preparation is the most common failure point in high-pH methods.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):

    • Weigh exactly 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of Ultrapure Water.

    • Place a calibrated pH probe into the solution.

    • Dropwise, add Ammonium Hydroxide (NH₄OH) while stirring until the pH stabilizes exactly at 10.5 ± 0.05.

    • Filter through a 0.22 µm hydrophilic PTFE membrane. Note: Do not vacuum degas excessively, as NH₃ can volatilize, causing pH drift.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Sample Preparation (Mitigating Physical Tailing)

Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized phase collapse and "infinite dilution" at the column head, leading to physical peak distortion[3].

  • Stock Solution: Dissolve 10.0 mg of the analyte in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock 1:10 using a Sample Diluent of 80:20 Water:Methanol to yield a final concentration of 0.1 mg/mL. Matching the diluent to the initial gradient conditions ensures a tight injection band.

Optimized HPLC Instrument Parameters
ParameterSettingRationale
System Agilent 1260 Infinity II or Waters AllianceLow dispersion system preferred.
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmHigh pH stability (up to pH 12).
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; ensures optimal linear velocity.
Injection Vol 5.0 µLPrevents volume overload.
Detection UV/PDA at 254 nm and 280 nmPyrrolopyridines exhibit strong chromophores in this UV range.
Gradient Elution Program

A scouting gradient is utilized to ensure all potential synthetic impurities or degradation products are eluted[2].

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial hold to focus the polar analyte.
2.0955Isocratic hold.
12.04060Linear ramp to elute the neutralized compound.
15.01090Column wash to remove hydrophobic matrix.
15.1955Return to initial conditions.
20.0955Re-equilibration (critical for retention time reproducibility).

System Suitability and Validation Criteria

To ensure the method is a self-validating system prior to running unknown samples, the following System Suitability Testing (SST) criteria must be met using six replicate injections of the Working Standard:

  • Retention Time Precision: %RSD of tR​ must be ≤1.0% .

  • Peak Area Precision: %RSD of peak area must be ≤2.0% .

  • Tailing Factor ( Tf​ ): Must be ≤1.5 (Calculated at 5% peak height).

  • Theoretical Plates ( N ): Must be ≥10,000 to ensure sufficient column efficiency.

References

  • Peak Asymmetry and Method Development. AAPCO.
  • Tips and Tricks of HPLC Separations and Troubleshooting. Agilent Technologies.
  • HPLC Peak Tailing: Physical vs. Chemical Problems. Axion Labs.
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies.

Sources

Method

Comprehensive NMR Spectroscopic Characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine: An Application Note

Abstract This application note provides a detailed guide for the structural elucidation and characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, a key heterocyclic scaffold in medicinal chemistry, usi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation and characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, a key heterocyclic scaffold in medicinal chemistry, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will explore the application of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign all proton, carbon, and fluorine signals. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of this and structurally related fluorinated N-heterocycles. The causality behind experimental choices and the interpretation of the resulting spectra are emphasized to provide a practical and comprehensive resource.

Introduction

3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a member of the azaindole family of compounds, which are of significant interest in drug discovery due to their versatile biological activities.[1] The incorporation of a difluoromethyl (-CHF₂) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in the design of novel therapeutics.[2] Given the complexity of the fused pyrrolopyridine ring system and the presence of fluorine, a multi-faceted NMR approach is essential for unequivocal structure verification.

This document outlines a systematic workflow for the complete NMR characterization of this compound, detailing the theoretical basis for each experiment and providing a practical guide to data acquisition and interpretation.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is crucial for unambiguous spectral assignment. The structure of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is presented below with the IUPAC numbering convention that will be used throughout this note.

Caption: Molecular structure and atom numbering of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

Experimental Protocols

Sample Preparation

A solution of 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is prepared in a standard 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine and pyrrole nitrogen.

Instrumentation

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.[1] Modern spectrometers with features like automatic tuning and matching will streamline the experimental setup.[3]

One-Dimensional (1D) NMR Spectroscopy

1D NMR is the foundational technique for structural elucidation, providing initial information about the chemical environment of the observed nuclei.[4]

¹H NMR (Proton NMR)

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and coupling patterns (J-coupling), which provide information about neighboring protons.

Expected ¹H NMR Spectral Features:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H-1 (N-H)11.0 - 12.0Broad singlet-Exchangeable proton on the pyrrole nitrogen, typically downfield.
H-27.5 - 8.0Singlet or narrow triplet³JHF ≈ 2-3 HzAromatic proton on the pyrrole ring, may show small coupling to the -CHF₂ group.
H-57.0 - 7.5Doublet³JHH ≈ 5-6 HzAromatic proton on the pyridine ring, coupled to H-6.
H-66.5 - 7.0Doublet³JHH ≈ 5-6 HzAromatic proton on the pyridine ring, coupled to H-5.
H-8 (-CHF₂)6.8 - 7.2Triplet²JHF ≈ 50-55 HzProton of the difluoromethyl group, split into a triplet by the two equivalent fluorine atoms.
NH₂5.5 - 6.5Broad singlet-Exchangeable protons of the amine group.

Protocol for ¹H NMR Acquisition:

  • Load the sample into the spectrometer.

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, these experiments require more acquisition time. The spectrum is typically acquired with proton decoupling to produce sharp singlets for each unique carbon.

Expected ¹³C NMR Spectral Features:

Carbon(s)Expected Chemical Shift (δ, ppm)Multiplicity (in ¹H-coupled spectrum)Rationale
C-2120 - 130DoubletAromatic CH carbon.
C-3110 - 120SingletQuaternary carbon attached to the -CHF₂ group.
C-3a140 - 150SingletQuaternary carbon at the ring junction.
C-4150 - 160SingletCarbon bearing the amine group.
C-5115 - 125DoubletAromatic CH carbon.
C-6105 - 115DoubletAromatic CH carbon.
C-7a145 - 155SingletQuaternary carbon at the ring junction.
C-8 (-CHF₂)110 - 120Triplet (¹JCF ≈ 230-240 Hz)Carbon of the difluoromethyl group, split by two fluorine atoms.

Protocol for ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Optionally, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[5] It provides specific information about the fluorine-containing functional groups.

Expected ¹⁹F NMR Spectral Features:

| Fluorine(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -CHF₂ | -110 to -130 | Doublet | ²JHF ≈ 50-55 Hz | Fluorine atoms of the difluoromethyl group, split by the attached proton. |

Protocol for ¹⁹F NMR Acquisition:

  • Tune the probe to the ¹⁹F frequency.

  • Acquire a standard 1D fluorine spectrum. Proton decoupling can be used to simplify the spectrum to a singlet, confirming the H-F coupling.

Two-Dimensional (2D) NMR Spectroscopy

While 1D NMR provides a wealth of information, complex molecules often exhibit signal overlap.[6] 2D NMR techniques are employed to resolve these ambiguities by correlating signals through chemical bonds or space.[4][7]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Structure Structural Elucidation F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for the structural elucidation of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine using NMR.

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically over two or three bonds.[7]

Expected COSY Correlations:

  • A cross-peak between the signals for H-5 and H-6, confirming their connectivity on the pyridine ring.

Protocol for COSY Acquisition:

  • Set up a standard gradient-selected COSY experiment.

  • Acquire the 2D data with sufficient resolution in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8] This is an invaluable tool for assigning carbon signals based on their known proton assignments.

Expected HSQC Correlations:

  • A cross-peak between the H-2 signal and the C-2 signal.

  • A cross-peak between the H-5 signal and the C-5 signal.

  • A cross-peak between the H-6 signal and the C-6 signal.

  • A cross-peak between the H-8 (-CHF₂) signal and the C-8 (-CHF₂) signal.

Protocol for HSQC Acquisition:

  • Set up a standard gradient-selected HSQC experiment.

  • Optimize the spectral widths in both the proton and carbon dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[8][9] This is crucial for piecing together the molecular skeleton by connecting protonated carbons to quaternary carbons and other protonated carbons.

Expected Key HMBC Correlations:

ProtonCorrelated Carbon(s)Rationale
H-2C-3, C-3a, C-7aConnects the pyrrole ring protons to the core structure.
H-5C-3a, C-4, C-7Connects the pyridine ring protons to the fused ring system.
H-6C-4, C-7aFurther confirms the pyridine ring structure.
H-8 (-CHF₂)C-2, C-3, C-3aConfirms the attachment of the difluoromethyl group at the C-3 position.

Protocol for HMBC Acquisition:

  • Set up a standard gradient-selected HMBC experiment.

  • The long-range coupling delay should be optimized (typically for J = 8-10 Hz) to enhance correlations over two and three bonds.[9]

Data Interpretation and Summary

By systematically analyzing the data from this suite of NMR experiments, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F resonances can be achieved. The combination of 1D and 2D NMR data provides a self-validating system for structural confirmation.[10] The COSY spectrum confirms the proton-proton connectivities, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the long-range connectivity that pieces the entire molecular puzzle together. The ¹⁹F NMR provides a clear signature for the difluoromethyl group.

Conclusion

The NMR characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine requires a comprehensive approach that leverages the strengths of multiple NMR techniques. This application note outlines a robust and logical workflow for researchers to confidently verify the structure of this important fluorinated heterocyclic compound. The detailed protocols and expected spectral features provide a practical guide for acquisition and interpretation, ensuring high-quality, reliable data for research and development in medicinal chemistry.

References

  • 2D NMR Introduction. (n.d.). Retrieved March 23, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 23, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1: 001.
  • Spectroscopy, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved March 23, 2026, from [Link]

  • Kim, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
  • Babu, G., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(4), 1512–1530.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 9(27), 15463-15475.
  • Grel, A., et al. (2017). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 41(20), 11829-11836.
  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
  • Edwards, N., et al. (2023). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv preprint arXiv:2312.01168.
  • Jing, Y., et al. (2007). Multidimensional NMR characterization of perfluorinated monomer and its precursors. Magnetic Resonance in Chemistry, 45(12), 1011-1021.
  • Al-Hadedi, A. A. M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6931.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved March 23, 2026, from [Link]

  • Ni, C., & Hu, J. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • Long, D. J., & Gellman, S. H. (2019). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 5(1), 1-8.
  • Williamson, R. T., & Martin, G. E. (2011). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 1-38). Royal Society of Chemistry.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved March 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved March 23, 2026, from [Link]

  • Zhao, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1435–1441.
  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved March 23, 2026, from [Link]

  • SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. Retrieved March 23, 2026, from [Link]

  • Roberts, J. D. (2001). Fluorine NMR. Caltech. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 6-(1H-pyrrolo[2,3-b]pyridin-4-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine. Retrieved March 23, 2026, from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved March 23, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). 1H Pyrrolo[3 2 C]Pyridin 4 Amine. Retrieved March 23, 2026, from [Link]

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Application

Application Notes and Protocols for the Use of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine as a Kinase Inhibitor Scaffold

Introduction: The Promise of the 6-Azaindole Scaffold in Kinase Inhibition The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 6-Azaindole Scaffold in Kinase Inhibition

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties.[1] This heterocyclic system is a key component in the development of a wide range of therapeutic agents, including potent kinase inhibitors for the treatment of diseases like cancer.[1][2] The strategic placement of nitrogen atoms in the bicyclic structure allows for multiple points of interaction within the ATP-binding pocket of kinases, making it an ideal starting point for inhibitor design.

The introduction of a difluoromethyl (-CHF2) group at the 3-position of the pyrrolo[2,3-c]pyridin-4-amine scaffold is a strategic design element. The -CHF2 moiety can serve as a bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds with the kinase hinge region. Furthermore, its electron-withdrawing nature can modulate the pKa of the pyrrole nitrogen and influence the overall electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability. This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and evaluation of 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine and its analogs as kinase inhibitors.

PART 1: Synthesis of the Core Scaffold and Derivative Library

A robust and flexible synthetic strategy is paramount for exploring the structure-activity relationship (SAR) of the 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine scaffold. The following protocols are based on established methodologies for the synthesis of related pyrrolopyridine derivatives.[3][4]

1.1: Proposed Synthesis of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

The synthesis of the core scaffold can be envisioned through a multi-step sequence starting from a suitable pyridine precursor.

Synthesis_of_Core_Scaffold A Substituted Pyridine B Introduction of Amino Group at C4 A->B Amination C Introduction of Pyrrole Ring B->C Ring Annulation D Introduction of Difluoromethyl Group at C3 C->D Difluoromethylation E Final Scaffold: 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine D->E Deprotection (if necessary)

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of the Core Scaffold

  • Step 1: Amination of a Dihalogenated Pyridine. Start with a commercially available dihalogenated pyridine, for instance, 2,4-dichloro-3-nitropyridine. The chloro- group at the 4-position is more susceptible to nucleophilic aromatic substitution. React with a suitable amine source, such as ammonia or a protected amine, to introduce the 4-amino group.

  • Step 2: Pyrrole Ring Formation. A common method for forming the pyrrole ring is the Bartoli indole synthesis or a palladium-catalyzed cyclization. For example, reaction of the 4-amino-3-nitropyridine derivative with vinylmagnesium bromide can lead to the formation of the pyrrolo[2,3-c]pyridine core.

  • Step 3: Introduction of the Difluoromethyl Group. The difluoromethyl group can be introduced at the 3-position through various methods. One approach involves electrophilic fluorination of a suitable precursor, such as a 3-formyl-pyrrolo[2,3-c]pyridine, using reagents like DAST or Deoxo-Fluor. Alternatively, a radical difluoromethylation reaction can be employed.

  • Step 4: Deprotection. If protecting groups were used for the amine or the pyrrole nitrogen, a final deprotection step is necessary to yield the target 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

1.2: Library Generation for SAR Studies

To explore the SAR, derivatization at key positions of the scaffold is essential. The primary amino group at C4 and the pyrrole nitrogen (N1) are prime candidates for modification.

Library_Generation Core Core Scaffold R1 R1 Substituents (Pyrrole N1) Core->R1 Alkylation/Arylation R2 R2 Substituents (Amine C4) Core->R2 Acylation/Sulfonylation/ Reductive Amination Library Derivative Library R1->Library R2->Library

Caption: Strategy for generating a diverse chemical library.

Protocol 2: Derivative Library Synthesis

  • N1-Substitution: The pyrrole nitrogen can be alkylated or arylated using a suitable base (e.g., NaH, K2CO3) and an alkyl or aryl halide. This allows for the exploration of the solvent-exposed region.

  • C4-Amine Modification: The 4-amino group can be functionalized through various reactions:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)3) to form secondary or tertiary amines.

    • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.[4]

PART 2: Application in Kinase Inhibition and Assay Protocols

The pyrrolo[2,3-c]pyridine scaffold and its analogs have shown inhibitory activity against a range of kinases, including receptor tyrosine kinases and cytosolic kinases.[5][6][7] Based on the activity of related scaffolds, potential targets for derivatives of 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine could include FMS kinase, CSF1R, FGFR, and MPS1.[5][6][7][8]

2.1: Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[9][10] A variety of assay formats are available, with luminescence-based ADP detection being a widely used method due to its sensitivity and high-throughput compatibility.[10][11]

Protocol 3: ADP-Glo™ Kinase Assay

This protocol is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

ADP_Glo_Assay A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B Stop Kinase Reaction & Deplete ATP: Add ADP-Glo™ Reagent A->B C Convert ADP to ATP & Detect Light: Add Kinase Detection Reagent B->C D Measure Luminescence C->D

Caption: Workflow of the ADP-Glo™ kinase assay.

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the kinase of interest (typically includes a buffer like Tris-HCl, MgCl2, DTT, and a source of protein like BSA).

    • Reconstitute the purified kinase, substrate (peptide or protein), and ATP to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (inhibitor) in DMSO, and then dilute further in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Example Data for a Hypothetical Inhibitor

Inhibitor Conc. (nM)Luminescence (RLU)% Inhibition
0 (Control)1,000,0000
1850,00015
10550,00045
100150,00085
100050,00095
2.2: Cellular Target Engagement Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to confirm that a compound can enter cells and engage its target in a physiological context.[12] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[12]

Protocol 4: NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a specific kinase target in live cells.[12]

  • Cell Preparation:

    • Transiently transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • Add the NanoBRET™ Tracer (a fluorescently labeled ligand that binds to the kinase) and the test compound to the cells.

    • Incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate to measure the NanoLuc® luciferase signal.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the test compound, signifying target engagement.

    • Determine the IC50 value from the dose-response curve.

PART 3: Data Interpretation and Structure-Activity Relationship (SAR)

Systematic evaluation of the synthesized library will allow for the development of a robust SAR.

Key Considerations for SAR Analysis:

  • Hinge-Binding Interactions: The 4-amino group and the pyrrole N-H are predicted to form key hydrogen bonds with the kinase hinge region. Modifications at these positions will likely have a significant impact on potency.

  • Gatekeeper Pocket: Substituents at the 5-position of the pyrrolopyridine ring can interact with the gatekeeper residue, influencing selectivity.

  • Solvent-Exposed Region: Modifications at the N1 position can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties such as solubility.

  • Role of the Difluoromethyl Group: The -CHF2 group at C3 is expected to contribute to binding affinity through hydrogen bonding or favorable electrostatic interactions. Its impact should be compared to analogs with other substituents at this position.

Conclusion

The 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and a combination of biochemical and cellular assays can be employed to thoroughly evaluate their biological activity. The protocols and strategies outlined in this application note provide a framework for researchers to explore the potential of this exciting scaffold in drug discovery.

References

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 1-11. [Link]

  • Kristjánsdóttir, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7385-7407. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33623-33635. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 26(11), 3328. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Kristjánsdóttir, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • de Witte, P. A., et al. (2019). Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry, 62(12), 5825-5843. [Link]

  • Kristjánsdóttir, K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3481. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][5][6][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Cushing, T. D., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9451-9469. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Kristjánsdóttir, K., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • De la Cueva, L., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][5][6][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. ResearchGate. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Abstract This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel compound 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. Recognizing that new chemical entities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel compound 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. Recognizing that new chemical entities, particularly heterocyclic amines, frequently exhibit poor aqueous solubility, this guide is structured to provide a logical, step-by-step approach to formulation development. We will explore various strategies, from simple aqueous solutions to more complex lipid-based systems, with a focus on ensuring bioavailability and minimizing variability in preclinical studies. The protocols and decision-making frameworks presented herein are designed to be self-validating, grounded in established pharmaceutical science to ensure the generation of reliable and reproducible data in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Challenge of Novel Heterocyclic Amines

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant one being the development of a suitable formulation for in vivo evaluation.[1][2] 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, a substituted pyrrolopyridine, belongs to a class of compounds that, while therapeutically promising, often present significant formulation hurdles due to their complex structures, potential for low aqueous solubility, and crystalline nature.[3] Inadequate formulation can lead to poor absorption, low bioavailability, and high inter-animal variability, ultimately masking the true pharmacokinetic and pharmacodynamic properties of the compound.[4][5]

This guide is designed to empower researchers to navigate these challenges by providing a systematic approach to formulation development, ensuring that the selected vehicle effectively delivers the compound to the site of absorption and generates meaningful in vivo data.

Preformulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is paramount. This data will inform every subsequent decision in the formulation process.[6]

Essential Physicochemical Parameters

A tiered approach to preformulation assessment is recommended, starting with fundamental properties and progressing to more complex characterization as needed.

ParameterExperimental MethodImportance in Formulation Development
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 2, 4.5, 6.8, 7.4)Determines the intrinsic solubility and the potential for pH-dependent solubility.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and predicts how solubility will change with pH.
LogP/LogD Shake-flask method (n-octanol/water) or computational predictionIndicates the lipophilicity of the compound, which influences its solubility in various vehicles and its potential for membrane permeation.
Melting Point Differential Scanning Calorimetry (DSC)Provides an indication of the compound's crystallinity and lattice energy, which can impact dissolution rate.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Identifies the crystalline form (polymorphs) or if the compound is amorphous, which can significantly affect solubility and stability.[3]
Protocol: Equilibrium Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in various aqueous media.

Materials:

  • 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Hydrochloric acid (HCl) solution, pH 2.0

  • Deionized water

  • HPLC-grade acetonitrile and water

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the compound to vials containing each of the aqueous media.

  • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter through a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Formulation Strategy Selection: A Decision-Making Framework

The choice of formulation strategy is dictated by the physicochemical properties of the compound, the intended route of administration, and the dose required for the in vivo study. The following decision tree provides a logical pathway for selecting an appropriate formulation.

formulation_decision_tree A Start: Physicochemical Data B Aqueous Solubility > Required Dose? A->B C Yes B->C D No B->D E Simple Aqueous Solution (e.g., Saline, PBS) C->E F pH-dependent Solubility? D->F G Yes F->G H No F->H I pH-Adjusted Solution G->I J Soluble in Co-solvents? H->J K Yes J->K L No J->L M Co-solvent Solution K->M N Consider Suspension or Lipid-Based Formulation L->N O Suspension N->O P Lipid-Based Formulation (e.g., SEDDS) N->P

Caption: Decision tree for selecting an in vivo formulation strategy.

Formulation Protocols

The following protocols provide detailed, step-by-step instructions for preparing common types of in vivo formulations.

Protocol: Preparation of a Co-solvent Solution

Rationale: Co-solvents are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[7][8] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Vehicle Composition Example:

Component Percentage (v/v) Function
PEG 400 40% Primary solubilizing agent
Propylene Glycol 10% Co-solvent and viscosity modifier

| Saline | 50% | Aqueous phase |

Procedure:

  • Weigh the required amount of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

  • In a clean glass vial, add the PEG 400 and propylene glycol.

  • Add the compound to the co-solvent mixture and vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary, but stability should be confirmed.

  • Slowly add the saline to the organic solution while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear and free of particulates.

Protocol: Preparation of a Suspension

Rationale: When a compound's solubility is too low for a solution-based formulation at the required dose, a suspension can be employed.[5] The goal is to create a uniform dispersion of solid particles in a liquid vehicle. Particle size reduction can be beneficial for improving dissolution in vivo.[4]

Vehicle Composition Example:

Component Percentage (w/v or v/v) Function
Hydroxypropyl methylcellulose (HPMC) 0.5% (w/v) Suspending agent
Tween 80 0.1% (v/v) Wetting agent

| Deionized Water | q.s. to 100% | Vehicle |

Procedure:

  • Prepare the vehicle by dissolving the HPMC in water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Add the Tween 80 to the HPMC solution and mix thoroughly.

  • If necessary, micronize the 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine to reduce particle size.

  • Weigh the required amount of the compound.

  • In a mortar, add a small amount of the vehicle to the compound and triturate to form a smooth paste. This ensures proper wetting of the particles.

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

  • Visually inspect for homogeneity before each dose administration. Continuously stir during dosing if the suspension is prone to settling.[5]

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: Lipid-based formulations, such as SEDDS, can enhance the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized state in the gastrointestinal tract.[6][9] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[10]

Vehicle Composition Example:

Component Percentage (w/w) Function
Labrafil M 1944 CS 30% Oil phase
Cremophor EL 50% Surfactant

| Transcutol HP | 20% | Co-solvent/Co-surfactant |

Procedure:

  • Accurately weigh each excipient into a clean glass vial.

  • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogenous, clear liquid is formed. Gentle warming (30-40°C) may be used to facilitate mixing.

  • Weigh the required amount of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine and add it to the excipient mixture.

  • Continue mixing until the compound is completely dissolved.

  • To test the self-emulsification properties, add a small aliquot of the formulation to water in a 1:100 ratio and gently agitate. A spontaneous formation of a clear or slightly bluish-white emulsion should be observed.

Quality Control and Pre-Dosing Evaluation

Before administration to animals, all formulations should undergo a series of quality control checks to ensure their suitability for in vivo use.

TestMethodAcceptance Criteria
Visual Inspection Direct observationClear and free of particulates for solutions; homogenous and easily resuspendable for suspensions.
pH Measurement pH meterWithin a physiologically acceptable range (typically pH 4-8 for oral dosing).
Drug Concentration Validated HPLC methodWithin ±10% of the target concentration.
Stability Visual inspection and HPLC analysis over timeNo signs of precipitation or degradation under storage and handling conditions.
In Vitro Emulsification (for SEDDS) Visual observation upon dilution in waterSpontaneous formation of a stable emulsion.

Considerations for Preclinical Study Design

The design of preclinical pharmacokinetic studies is critical for obtaining high-quality data.[11][12]

  • Route of Administration: The choice of formulation will depend on the intended route (e.g., oral, intravenous). For intravenous administration, only clear, sterile, and particle-free solutions should be used.

  • Dose Volume: The volume administered to animals should be within the recommended limits for the chosen species and route to avoid physiological disturbances.

  • Animal Models: The selection of the animal model should be appropriate for the study objectives.[1]

  • Study Design: A cross-over study design can be beneficial in reducing the number of animals required and minimizing inter-animal variability.[12]

Conclusion

The successful in vivo evaluation of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is critically dependent on the development of an appropriate dosing formulation. By following a systematic approach of preformulation characterization, rational formulation selection, and rigorous quality control, researchers can enhance the bioavailability of this and other poorly soluble compounds, leading to more reliable and reproducible preclinical data. The protocols and guidelines presented in this document provide a solid foundation for these efforts, ultimately accelerating the drug development process.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Biotrial. (n.d.). CRO | preclinical services | PK Studies.
  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery.
  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
  • Strickley, R. G. (2003, November 5).
  • He, Y., et al. (2020, August 13). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1494-1506.
  • Vlčková, H., et al. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Medicilon. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Context

The compound 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine (Chemical Formula: C8H7F2N3) represents a highly specialized azaindole scaffold frequently utilized in the design of novel kinase inhibitors and central nervous system (CNS) therapeutics. The incorporation of the 6-azaindole (pyrrolo[2,3-c]pyridine) core enhances hydrogen-bonding interactions within target protein pockets, while the difluoromethyl (-CHF2) group serves as a lipophilic bioisostere for hydroxyl or thiol groups, modulating both metabolic stability and membrane permeability [1].

During pharmacokinetic (PK) profiling and metabolite identification, understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of this specific scaffold is critical. This guide delineates the mechanistic causality behind its gas-phase dissociation and provides a self-validating analytical protocol for its robust quantification and structural characterization.

Mechanistic Causality of Gas-Phase Fragmentation

To confidently identify this molecule and its downstream metabolites in complex biological matrices, analysts must look beyond simple mass matching and understand why specific bonds cleave under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

The Difluoromethyl (-CHF2) Elimination Pathway

Fluorinated alkyl groups attached to aromatic systems exhibit highly characteristic fragmentation. The most thermodynamically favored pathway is the neutral loss of hydrogen fluoride (HF, 20.006 Da) [2]. In 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, the electron-donating nature of the adjacent 4-amine group facilitates the expulsion of a fluoride ion, leading to a highly stabilized, conjugated quinonoid-like intermediate. This results in the dominant base peak at m/z 164.0625 ([M+H - HF]+). Increasing collision energy typically forces the loss of a second HF molecule or the direct homolytic cleavage of the entire difluoromethyl radical (•CHF2, 51.004 Da).

Amine and Azaindole Core Dissociation

Following the initial loss of HF, the molecule frequently sheds ammonia (NH3, 17.026 Da) from the 4-position, yielding a secondary fragment at m/z 147.0360 . The pyrrolo[2,3-c]pyridine (6-azaindole) core itself is remarkably stable compared to standard indoles due to the electron-withdrawing nature of the pyridine nitrogen [3]. However, at elevated normalized collision energies (NCE > 40%), the five-membered pyrrole ring undergoes a classic ring-contraction mechanism, expelling hydrogen cyanide (HCN, 27.010 Da) [4].

Data Presentation: Predicted MS/MS Transitions

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical fragments for the protonated precursor [M+H]+ at m/z 184.0686 .

Fragment AssignmentNeutral LossExact Mass (m/z)Relative Abundance (Est.)Causality / Structural Significance
[M+H]+ None184.0686100% (Low CE)Intact protonated precursor molecule.
[M+H - HF]+ 20.006 Da164.0625100% (Med CE)Primary diagnostic ion for the -CHF2 group [2].
[M+H - HF - NH3]+ 37.033 Da147.036045%Confirms the presence of the primary amine.
[M+H - 2HF]+ 40.012 Da144.056220%Complete defluorination of the functional group.
[M+H - •CHF2]+ 51.004 Da133.051415%Radical cleavage leaving the bare azaindole core.
[M+H - •CHF2 - HCN]+ 78.014 Da106.0400<10% (High CE)Pyrrole ring opening and contraction [3].

Visualizing the Fragmentation and Workflow

Fragmentation M Precursor Ion [M+H]+ m/z 184.0686 F1 Loss of HF m/z 164.0625 M->F1 - HF (-20 Da) F2 Radical Cleavage m/z 133.0514 M->F2 - •CHF2 (-51 Da) F3 Loss of HF & NH3 m/z 147.0360 F1->F3 - NH3 (-17 Da) F4 Core Cleavage (-HCN) m/z 106.0400 F2->F4 - HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathway for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine.

Workflow S1 1. Sample Prep (0.1% FA in MeOH) S2 2. UHPLC (C18, Gradient) S1->S2 S3 3. ESI(+) (Soft Ionization) S2->S3 S4 4. HCD Cell (NCE 20-40%) S3->S4 S5 S5 S4->S5

Standardized LC-HRMS/MS analytical workflow for azaindole derivative characterization.

Experimental Protocol: LC-HRMS/MS Analysis

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates built-in system suitability checks to prevent false annotations caused by in-source fragmentation or mass drift.

Reagents and Sample Preparation
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Modifiers: Formic Acid (FA), LC-MS grade.

  • Stock Solution: Dissolve 1.0 mg of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine in 1.0 mL of MeOH to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Self-Validation Check: Always prepare a blank matrix sample to rule out column carryover.

UHPLC Chromatographic Conditions
  • Column: Reverse-phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min).

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Keep strictly controlled; excessive heat can cause premature in-source loss of HF).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

  • Collision Energy (HCD/CID): Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 45% to capture both the fragile -HF loss and the robust azaindole core cleavages.

  • Mass Resolution: Minimum 35,000 (FWHM at m/z 200) to resolve isobaric interferences.

System Suitability and Validation Criteria
  • Mass Accuracy: The precursor ion (m/z 184.0686) and the primary fragment (m/z 164.0625) must be detected within a mass error of ≤ 5 ppm .

  • In-Source Fragmentation Check: Monitor the MS1 spectra. If the m/z 164 peak exceeds 10% of the m/z 184 peak in the full scan (MS1) without applying collision energy, lower the declustering potential or capillary temperature. The difluoromethyl group is highly labile.

References

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch National Center for Biotechnology Information (PMC) URL:[Link]

  • Mass Spectra of Fluorocarbons National Institute of Standards and Technology (NIST) URL:[Link]

  • Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids (Azaindole Fragmentation) National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: Advanced Crystallization Techniques for the Purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

Introduction: The Critical Role of Crystallization in API Development 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic amine of significant interest in pharmaceutical development. As with any active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in API Development

3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic amine of significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), achieving high purity and a stable, consistent crystalline form is paramount to ensure safety, efficacy, and manufacturability.[1][] Crystallization is a powerful and widely used unit operation for both purification and particle engineering in the pharmaceutical industry.[1][3] It allows for the selective separation of the desired compound from impurities and provides control over critical solid-state properties such as crystal form (polymorphism), particle size distribution, and morphology.[][3]

This guide provides a detailed examination of various crystallization techniques tailored for the purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, providing a robust framework for developing a scalable and reproducible crystallization process.

Foundational Principles: Solubility, Supersaturation, and Polymorphism

Successful crystallization hinges on the precise control of supersaturation, the thermodynamic driving force for both the nucleation of new crystals and the growth of existing ones.[4] Supersaturation can be achieved through several methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[1][5]

A crucial consideration for any API is polymorphism , the ability of a compound to exist in two or more different crystal lattice arrangements.[6][7] Different polymorphs of the same API can exhibit significant variations in physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[7][8]

  • Stability: Both physical and chemical stability can differ between forms.[6][8]

  • Mechanical Properties: Impacting downstream processing like filtration, drying, and tableting.

Therefore, identifying and controlling the desired polymorphic form is a critical aspect of drug development.[7][9] The techniques outlined in this note provide pathways to selectively crystallize and isolate the desired form of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in designing a crystallization process. The principle of "like dissolves like" is a useful starting point; polar compounds like the target molecule, which contains amine and pyridine functionalities, are generally more soluble in polar solvents.[10] A systematic solvent screening is essential.

Solvent System Types:

  • Single Solvent Systems: Ideal for cooling crystallization, where the compound has a high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Binary Solvent Systems (Solvent/Anti-solvent): Used when no single solvent provides the ideal solubility profile. This system consists of a "good" solvent, in which the API is highly soluble, and a miscible "anti-solvent," in which the API is poorly soluble.[5][10] The controlled addition of the anti-solvent reduces the overall solubility of the API in the mixture, thereby inducing crystallization.[4][11][12]

Experimental Protocols for Purification

The following protocols offer distinct strategies for the purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. The selection of the optimal method will depend on the impurity profile of the crude material and the desired final particle attributes.

Protocol 1: Controlled Cooling Crystallization

This technique is widely used for compounds with temperature-dependent solubility and is often the first approach for purification.[1][13]

Methodology:

  • Solvent Screening: In small-scale vials, test the solubility of the crude material in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, water) at both room temperature and elevated temperatures (e.g., 60-80°C). Identify a solvent that fully dissolves the compound at a higher temperature but shows low solubility upon cooling.

  • Dissolution: In an appropriately sized reactor or flask equipped with a stirrer and condenser, add the chosen solvent to the crude 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. Heat the mixture with stirring until the solid completely dissolves. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystalline product.

  • Controlled Cooling: Allow the clear solution to cool slowly and undisturbed. A slow cooling rate generally promotes the growth of larger, more well-defined crystals and enhances purity. A typical profile might be cooling from 80°C to 20°C over 2-4 hours.

  • Inducing Crystallization (If Necessary): If no crystals form upon cooling, the solution may be supersaturated.[10] Induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[10]

    • Seeding: Add a few microcrystals of previously purified material to the solution to act as nucleation sites.[6][10]

  • Maturation: Once crystallization begins, continue stirring the resulting slurry at a lower temperature (e.g., 0-5°C) for 1-2 hours to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the ice-cold crystallization solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization

This method is particularly effective for controlling crystal size and is useful for compounds that are highly soluble in many solvents at room temperature.[1][11][14]

Methodology:

  • Solvent/Anti-solvent Selection: Identify a "good" solvent in which the API is highly soluble (e.g., acetone, methanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexanes, heptane).[10]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or slightly elevated temperature.

  • Anti-solvent Addition: While stirring the solution, add the anti-solvent dropwise. The addition rate is a critical parameter; a slow addition rate favors crystal growth, while a fast addition can lead to rapid precipitation and smaller particles.[14]

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Clarification (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This step dissolves the initial, often poorly formed, nuclei and allows for more controlled crystal growth from a minimally supersaturated state.

  • Crystallization and Maturation: Allow the solution to stand undisturbed or with gentle stirring. As the system equilibrates, well-formed crystals should appear. Cooling the mixture can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 7 and 8 from Protocol 1, using the ice-cold anti-solvent or a solvent/anti-solvent mixture for the washing step.

Protocol 3: Slurry Crystallization for Purity Enhancement

Slurry crystallization is an effective technique for removing surface-adsorbed impurities and for converting a metastable polymorphic form to the most thermodynamically stable form.[3][15][16]

Methodology:

  • Solvent System Selection: Choose a solvent or solvent mixture in which the compound has low to moderate solubility. The goal is not to dissolve the entire solid but to create a mobile suspension.

  • Slurry Preparation: Suspend the crude or previously crystallized material in the selected solvent system at a defined temperature (this can be at room temperature or elevated).

  • Agitation: Stir the slurry at a consistent, low-energy agitation rate for an extended period (e.g., 12-48 hours). During this time, the solid will continuously dissolve and re-precipitate on a microscopic level. This equilibrium process allows for the rejection of impurities from the crystal lattice and facilitates conversion to the most stable polymorph.[3][15]

  • Monitoring (Optional): The progress of polymorphic conversion can be monitored by periodically taking a small sample of the solid, drying it, and analyzing it by techniques like X-ray Powder Diffraction (XRPD).

  • Isolation, Washing, and Drying: Once the process is complete, collect the crystals by vacuum filtration, wash with a small amount of fresh, cold solvent, and dry as described in Protocol 1.

Visualization of Workflows and Parameters

General Crystallization Workflow

The following diagram illustrates the typical workflow for purifying an API like 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Finishing Crude_API Crude API Solid Dissolution Dissolution in Appropriate Solvent Crude_API->Dissolution Supersaturation Generate Supersaturation (Cooling / Anti-solvent) Dissolution->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Filtration Filtration Growth->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Under Vacuum Washing->Drying Pure_API Pure Crystalline API Drying->Pure_API

Caption: General workflow for API purification via crystallization.

Interplay of Crystallization Parameters

This diagram shows the relationship between key experimental variables and the resulting attributes of the final crystalline product.

G Parameter Influence on Crystal Attributes Parameters Key Parameters Solvent Choice Cooling/Addition Rate Temperature Profile Agitation Speed Impurity Profile Attributes Crystal Attributes Purity Yield Particle Size Polymorphic Form Morphology Parameters:f0->Attributes:g0 Solubility Diff. Parameters:f0->Attributes:g3 Form Selection Parameters:f1->Attributes:g2 Nucleation vs. Growth Parameters:f1->Attributes:g0 Impurity Trapping Parameters:f2->Attributes:g1 Solubility Parameters:f2->Attributes:g3 Phase Stability Parameters:f3->Attributes:g2 Breakage/Agglomeration Parameters:f4->Attributes:g0 Purging Efficiency

Caption: Key parameters influencing final crystal attributes.

Summary of Techniques and Troubleshooting

The selection of a crystallization method is a balance between achieving the desired purity, yield, and physical form.

TechniquePrimary ApplicationRecommended Solvents (Examples)Key Parameters to ControlCommon Issues & Solutions
Cooling Crystallization General purification, high yield for temperature-sensitive solubility.Isopropanol, Ethanol, AcetonitrileCooling rate, final temperature, agitation.No Crystals: Too much solvent (boil some off); scratch or seed.[10] Oiling Out: Cool slower; use a more dilute solution.
Anti-solvent Crystallization Particle size control; for APIs with high solubility at RT.Solvent: Acetone, MethanolAnti-solvent: Water, HeptaneAnti-solvent addition rate, S/AS ratio, temperature.Rapid Precipitation: Add anti-solvent slower; add to API solution (reverse addition).[14] Low Yield: Increase anti-solvent volume; cool the final mixture.
Slurry Crystallization Polymorph conversion, removal of surface impurities.Toluene, Ethyl Acetate/Heptane mixturesSlurry time, temperature, agitation speed.Incomplete Conversion: Increase slurry time or temperature. Particle Agglomeration: Reduce agitation speed.[3]

Characterization of the Final Product

After crystallization, it is essential to characterize the final product to confirm its quality. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • X-ray Powder Diffraction (XRPD): To identify the polymorphic form and assess crystallinity.[8]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic transitions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

  • Microscopy: To visually inspect crystal morphology and size.

By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and efficient crystallization process for the purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine, ensuring a high-quality API suitable for further pharmaceutical development.

References

  • Benchchem. (2025). Introduction to Crystallization of Pyridine N-Oxide Compounds. Benchchem.
  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Taylor & Francis Online. (2008, October 4). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • Bhosale, P., et al. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. PubMed Central.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. IJPBMS.
  • RM@Schools. (n.d.).
  • Benchchem. (2025).
  • Mavrou, M., et al. (n.d.).
  • Fujiwara, M., et al. (2008).
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
  • Zhang, G., et al. (2022, January 5).
  • Syrris. (2024, October 22).
  • S, S., et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • S, S., et al. (2022, April 20).
  • Singh, K., et al. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API)
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Sulzer. (n.d.).
  • Moro, A. J., et al. (2018, April 24).
  • Cruz-Cabeza, A. J., et al. (2021, June 9). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.
  • Guide for crystalliz
  • Google Patents. (n.d.). Method for recovering crystals from a crystallization slurry.
  • ResearchGate. (n.d.). Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-(Difluoromethyl)-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine , a highly functionalized 6-azaindole derivative often utilized as a kinase inhibitor pharmacophore[1].

Due to the electron-deficient nature of the pyridine ring and the specific regiochemistry required, synthesizing this molecule demands precise control over formylation, fluorination, and cross-coupling steps. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

I. Synthetic Workflow Overview

The most robust and scalable route to this target avoids direct radical difluoromethylation, which often suffers from poor regioselectivity on unprotected azaindoles. Instead, a four-step sequence utilizing a Vilsmeier-Haack formylation followed by DAST-mediated deoxofluorination and Buchwald-Hartwig amination is recommended.

SynthesisWorkflow A 1. 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Starting Material) B 2. N-SEM-4-chloro-1H-pyrrolo[2,3-c]pyridine (Protected Core) A->B SEM-Cl, NaH DMF, 0°C to RT C 3. N-SEM-3-formyl-4-chloro-1H-pyrrolo[2,3-c]pyridine (Vilsmeier-Haack Product) B->C POCl3, DMF Heating (Vilsmeier-Haack) D 4. N-SEM-3-(difluoromethyl)-4-chloro-1H-pyrrolo[2,3-c]pyridine (DAST Fluorination Product) C->D DAST, DCM -78°C to RT E 5. 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (Final Deprotected Product) D->E 1. Pd2(dba)3, Xantphos, NH3 eq. 2. TFA/DCM (Deprotection)

Fig 1. Four-step synthetic workflow for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

II. Troubleshooting & FAQs (Diagnostic Q&A)

Q1: My Vilsmeier-Haack formylation at the C3 position is stalling at 20-30% conversion. How can I drive this to completion? Mechanistic Cause: The pyrrolo[2,3-c]pyridine (6-azaindole) system is significantly more electron-deficient than a standard indole due to the inductive withdrawal of the pyridine nitrogen[1]. Electrophilic aromatic substitution at C3 is therefore thermodynamically demanding. Solution:

  • Pre-form the active electrophile: Ensure the halomethyleniminium salt (Vilsmeier reagent) is fully formed by reacting POCl 3​ and DMF at 0 °C for at least 30 minutes before adding your SEM-protected substrate[2].

  • Thermal Activation: Room temperature is insufficient. Heat the reaction mixture to 80–90 °C for 12–16 hours.

  • Quenching: The intermediate iminium species must be carefully hydrolyzed. Quench with saturated aqueous sodium acetate (NaOAc) or K 2​ CO 3​ and stir vigorously for 2 hours to ensure complete hydrolysis to the aldehyde[3].

Q2: During the conversion of the C3-aldehyde to the difluoromethyl group using DAST, I am observing severe degradation and black tar formation. What is going wrong? Mechanistic Cause: Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture. In the presence of trace water, DAST aggressively hydrolyzes to form hydrogen fluoride (HF)[4]. HF can rapidly polymerize the azaindole core or prematurely cleave the SEM protecting group, leading to intractable mixtures. Furthermore, DAST is thermally unstable above 70 °C[4]. Solution:

  • Absolute Anhydrous Conditions: Dry your aldehyde intermediate via azeotropic distillation with toluene prior to the reaction. Use strictly anhydrous dichloromethane (DCM).

  • Temperature Control: The initial nucleophilic attack of DAST on the aldehyde is highly exothermic. DAST must be added dropwise at -78 °C. Allow the reaction to slowly warm to room temperature to complete the geminal difluorination[5].

Q3: The Buchwald-Hartwig amination of the C4-chloro intermediate is yielding mostly recovered starting material or dehalogenated byproduct. Which catalyst system should I use? Mechanistic Cause: The C4-chloro position on a pyrrolo[2,3-c]pyridine is sterically hindered and electronically deactivated, making the initial oxidative addition of Palladium difficult. Furthermore, if you are using a monodentate phosphine ligand (like PPh 3​ ), the catalyst can become trapped in off-cycle, inactive palladium-halide dimers[6]. Solution: Switch to a bidentate phosphine ligand with a wide bite angle, such as Xantphos or DPPF . Bidentate ligands prevent the formation of palladium iodide/chloride dimers after oxidative addition, significantly accelerating the reaction and promoting the challenging reductive elimination step[6]. Use Pd 2​ (dba) 3​ as the palladium source and Cs 2​ CO 3​ as the base[7].

III. Quantitative Optimization Data

To illustrate the causality of ligand selection in the Buchwald-Hartwig amination (Step 4), review the optimization data below. The use of a bidentate ligand (Xantphos) drastically outperforms monodentate systems.

Table 1: Optimization of C4-Amination of N-SEM-3-(difluoromethyl)-4-chloro-1H-pyrrolo[2,3-c]pyridine

EntryPalladium SourceLigand (Type)BaseSolventTemp (°C)Yield (%)
1Pd(OAc) 2​ PPh 3​ (Monodentate)K 2​ CO 3​ Toluene10015%
2Pd 2​ (dba) 3​ BINAP (Bidentate)NaOtBuToluene10042%
3Pd(OAc) 2​ tBuDavePhos (Biaryl)LiHMDSTHF8076%
4 Pd 2​ (dba) 3​ Xantphos (Bidentate) Cs 2​ CO 3​ Dioxane 100 88%

Note: Reactions performed on a 1.0 mmol scale using benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis.

IV. Validated Standard Operating Procedures (SOPs)

Protocol A: DAST-Mediated Deoxofluorination (C3-Aldehyde to C3-CF 2​ H)

This protocol is self-validating; the disappearance of the highly UV-active aldehyde peak via LC-MS confirms the completion of the intermediate fluorinated carbocation trapping.

  • Preparation: Charge a flame-dried Schlenk flask with N-SEM-3-formyl-4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DCM (0.1 M concentration). Purge the system with Argon for 10 minutes.

  • Cooling & Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Syringe in DAST (3.0 eq) dropwise over 15 minutes[5]. Caution: DAST is corrosive and reacts violently with water.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature (20 °C). Stir for an additional 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The starting material mass [M+H] should shift to [M+H - 16 + 34] corresponding to the loss of oxygen and addition of two fluorines.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Extract with DCM (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination & Deprotection
  • Catalyst Activation: In a sealed pressure tube, combine the C3-difluoromethylated intermediate (1.0 eq), Pd 2​ (dba) 3​ (0.05 eq), Xantphos (0.10 eq), and Cs 2​ CO 3​ (2.5 eq)[7].

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension by bubbling Argon through the mixture for 15 minutes.

  • Coupling: Add benzophenone imine (1.5 eq) as the ammonia surrogate. Seal the tube and heat to 100 °C for 16 hours.

  • Hydrolysis & Deprotection: Cool to room temperature, filter through a pad of Celite, and concentrate. Redissolve the crude imine in DCM and add Trifluoroacetic acid (TFA) (1:1 v/v) and stir at room temperature for 4 hours to simultaneously hydrolyze the imine to the primary amine and cleave the SEM protecting group.

  • Isolation: Concentrate to remove TFA, neutralize with 1M NaOH, and extract with Ethyl Acetate. Purify via reverse-phase preparative HPLC to yield the pure 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

V. References

  • Synthesis of 3-Formyl-6-Azaindoles via Vilsmeier-Haack Formylation of 3-Amino-4-Methyl Pyridines. ChemRxiv. Available at:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. Available at:

  • Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. Available at:

  • Buchwald–Hartwig amination. Wikipedia. Available at:

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at:

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. National University of Pharmacy. Available at:

  • Diethylaminosulfur Trifluoride (DAST). SciSpace. Available at:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in DMSO

Welcome to the technical support center for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge and protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in DMSO?

A1: The solubility of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in DMSO can be influenced by several factors related to its chemical structure and the properties of the solvent.

  • Molecular Structure: The pyrrolo[2,3-c]pyridine core is a fused aromatic ring system. Such planar structures can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that requires significant energy to overcome for dissolution.[1] While the nitrogen atoms in the pyridine and pyrrole rings can increase polarity, the overall lipophilicity of the molecule, especially with various substitutions, often governs its solubility.

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[3][4] It is crucial to use anhydrous or high-purity DMSO to avoid this issue.

  • Compound Purity and Form: The purity of your compound is critical. Impurities can sometimes enhance or hinder solubility. Additionally, the crystalline form (polymorphism) of the compound can have a substantial impact on its solubility.[5] Amorphous forms are generally more soluble than their crystalline counterparts.[5]

Q2: What are the immediate first steps I should take to try and dissolve my compound?

A2: When first encountering solubility issues, a few simple physical methods can be attempted. These methods increase the kinetic energy of the system to help overcome the energy barrier of dissolution.

  • Vortexing: Vigorous mixing can help break up solid aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Carefully warming the solution can increase the solubility of most solid compounds.[2][6] A water bath or heating block set to 30-40°C is a good starting point. However, it is essential to consider the thermal stability of your compound before applying heat.

  • Sonication: Using an ultrasonic bath can be a very effective method for dissolving stubborn compounds.[7][8] The high-frequency sound waves generate cavitation bubbles that, upon collapsing, create localized high-pressure and high-temperature conditions, which can break down particles and enhance dissolution.[9][10]

Q3: I've tried the basic methods, but my compound is still not dissolving. What are my next options?

A3: If basic methods fail, more advanced strategies involving modification of the solvent system or the compound itself can be employed.

  • Co-solvents: Introducing a co-solvent can alter the polarity of the DMSO mixture, potentially improving the solvation of your compound.[2][] Common co-solvents compatible with many biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • pH Adjustment: The 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine molecule contains a basic amine group.[12] Therefore, its solubility is likely pH-dependent.[13] In an aqueous environment, decreasing the pH will protonate the amine, forming a more soluble salt.[][12] This is a highly effective technique for ionizable compounds.[12][14]

Q4: Could the difluoromethyl group on my compound be causing any stability issues in DMSO?

A4: While DMSO is a relatively stable solvent, some fluorinated compounds have been reported to show instability in polar, aprotic solvents like DMSO, particularly over time or with temperature changes.[15][16] It is good practice to prepare fresh solutions and avoid long-term storage whenever possible. If you suspect degradation, analytical techniques such as HPLC or LC-MS can be used to assess the purity and integrity of your compound in the DMSO solution. Some acids can also cause the decomposition of DMSO itself, which could potentially react with your compound.[17][18]

Q5: Are there any alternatives to DMSO if I absolutely cannot achieve the desired concentration?

A5: While DMSO is a powerful and widely used solvent, other options can be considered if solubility remains a significant hurdle.[2][19] Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be tested.[15] However, the choice of an alternative solvent must be carefully considered based on its compatibility with your specific downstream applications and its potential for toxicity in biological systems.[20]

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Pathway

The following diagram outlines a logical progression for troubleshooting solubility issues with 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in DMSO.

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Enhancing Solubility with Co-solvents

This protocol provides a systematic approach to identify an effective co-solvent system for your compound.

Materials:

  • 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

  • Anhydrous DMSO

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of your compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: Create a series of DMSO:co-solvent mixtures in various ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Solubility Assessment:

    • Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve your target final concentration.

    • Vortex the samples thoroughly for 1-2 minutes.

    • Visually inspect for any precipitation or cloudiness.

    • For a more quantitative assessment, you can centrifuge the samples to pellet any undissolved compound and then measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Data Interpretation:

Co-solvent System (DMSO:Co-solvent)Visual Observation (Precipitate/Clear)Quantitative Solubility (if measured)
90:10 DMSO:Ethanol
80:20 DMSO:Ethanol
70:30 DMSO:Ethanol
90:10 DMSO:PEG 400
80:20 DMSO:PEG 400
70:30 DMSO:PEG 400
Protocol 2: pH-Dependent Solubility Assessment

This protocol is designed to determine the optimal pH for dissolving your compound in aqueous-based buffers, which is particularly relevant when diluting a DMSO stock into a final assay buffer.

Materials:

  • 3-(Difluoromethyl)-1H-pyrrolo[2,a]pyridin-4-amine

  • Anhydrous DMSO

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Shaker or rotator

  • Microcentrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a DMSO Stock: Make a concentrated stock solution of your compound in 100% anhydrous DMSO.

  • Solubility Testing:

    • In separate vials, add an excess amount of the solid compound to each buffer.

    • Add a small, consistent percentage of DMSO (e.g., 1-2%) to each vial to aid in the initial wetting of the compound.

    • Equilibrate the samples by shaking or rotating them for a set period (e.g., 24 hours) at a controlled temperature.

  • Sample Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound.

  • Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the pH-dependent solubility assessment.

G A Prepare DMSO Stock of Compound C Add Excess Compound to Buffers with 1-2% DMSO A->C B Prepare Buffers of Varying pH B->C D Equilibrate (e.g., 24h shaking) C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Measure Concentration (e.g., HPLC) F->G H Plot Solubility vs. pH G->H

Caption: Workflow for pH-dependent solubility testing.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Patsnap Eureka. (2026, March 11). How to Improve Drug Solubility with Sonication.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • gChem. (n.d.). DMSO.
  • Benchchem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PMC. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

Sources

Troubleshooting

Removing synthetic impurities from 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Welcome to the Technical Support Center for the isolation and purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors of this specific azaindole derivative. The pyrrolo[2,3-c]pyridine (6-azaindole) core is highly polar, basic, and prone to hydrogen bonding, which makes its purification notoriously difficult[1]. Furthermore, the introduction of the difluoromethyl (-CF₂H) group—a known lipophilic hydrogen bond donor—alters the local electron density and pKa of the adjacent C4-amine, creating unique chromatographic challenges[2].

This guide provides self-validating workflows, causality-driven troubleshooting, and step-by-step methodologies to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the predictive chromatographic behavior of your reaction mixture. The table below summarizes the most common synthetic impurities encountered during the difluoromethylation of 1H-pyrrolo[2,3-c]pyridin-4-amine, assuming a standard C18 Reversed-Phase (RP) system.

Table 1: Synthetic Impurity Profile & Chromatographic Behavior

Impurity TypeStructural DeviationCausality / OriginExpected RRT*LogP Shift
Unreacted Starting Material Lacks -CF₂H at C3Incomplete conversion; reagent quenching.~0.65Lower
Monofluoromethyl Analog -CH₂F instead of -CF₂HUnder-fluorination or degradation of the fluoroalkylating reagent.~0.85Lower
N1-Regioisomer -CF₂H at N1 instead of C3Competing nucleophilicity of the pyrrole nitrogen during alkylation[3].~1.15Higher
Trifluoromethyl Analog -CF₃ instead of -CF₂HOver-fluorination; common in radical-mediated photoredox pathways.~1.25Higher
Oxidation Product N-oxide at Pyridine N6Exposure to air/oxidants during prolonged workup[4].~0.50Lower

*RRT = Relative Retention Time compared to the target 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (Target RRT = 1.00).

Part 2: Purification Workflow & Decision Logic

PurificationWorkflow Start Crude 3-(CF2H)-Azaindole Reaction Mixture CheckMetal Contains Transition Metals (Ir/Ru/Pd)? Start->CheckMetal Scavenger Metal Scavenger Resin (e.g., QuadraPure TU) CheckMetal->Scavenger Yes CheckIsomers Regioisomers Present? (e.g., N1-CF2H) CheckMetal->CheckIsomers No Scavenger->CheckIsomers RPHPLC Prep RP-HPLC (pH 9.5 Ammonium Bicarbonate) CheckIsomers->RPHPLC Yes (Requires high resolution) NormalPhase Amine-Functionalized Silica Chromatography CheckIsomers->NormalPhase No (Bulk purification) Pure Pure Target Compound >98% HPLC RPHPLC->Pure NormalPhase->Pure

Caption: Decision tree for selecting the optimal purification strategy based on the impurity profile.

Part 3: Troubleshooting Guides & FAQs

Q1: My product streaks severely on standard silica gel, and I cannot separate it from the unreacted starting material. Why is this happening, and how do I resolve it? Causality: The 6-azaindole core contains a highly basic pyridine nitrogen (N6) and a primary amine at C4. These basic sites interact strongly with the acidic silanol groups on standard bare silica, causing severe peak tailing and irreversible adsorption[5]. Solution: Abandon standard normal-phase silica. Instead, use amine-functionalized silica (NH2-silica) or pre-treat your standard silica with 1-2% triethylamine (TEA) in the mobile phase to deactivate the acidic sites. For optimal recovery, switch entirely to Reversed-Phase Flash Chromatography[5].

Q2: LC-MS shows a major impurity with the exact same mass as my product. How do I separate the C3-difluoromethylated product from the N1-difluoromethylated regioisomer? Causality: The pyrrole nitrogen (N1) is a strong competing nucleophile. If your synthesis utilized reagents like ethyl bromodifluoroacetate or a sulfonium salt[3], N-alkylation is a common side reaction. The N1-CF₂H isomer lacks the pyrrole N-H bond, eliminating its ability to act as a hydrogen bond donor. This makes the N1-isomer significantly more lipophilic than the C3-isomer. Solution: Utilize pH-controlled Preparative RP-HPLC. By running the mobile phase at a basic pH (e.g., pH 9.5 using ammonium bicarbonate), you ensure the basic nitrogens remain neutral. In their neutral states, the lipophilic difference between the N1-CF₂H and C3-CF₂H isomers is maximized, allowing the N1-isomer to elute significantly later than your target product[6].

Q3: My difluoromethylation relied on a photoredox catalyst (e.g., Ir or Ru complexes) and a sulfonium salt. The crude mixture is dark and degrades on the column. How do I clean this up prior to chromatography? Causality: Residual transition metals from photoredox catalysis can coordinate with the C4-amine and N6-pyridine of your product, creating polar complexes that streak on columns and catalyze oxidative degradation (forming N-oxides)[4][7]. Solution: Implement a pre-chromatography scavenging step. Dissolve the crude mixture in ethyl acetate/methanol and stir with a thiourea-functionalized metal scavenger resin (e.g., QuadraPure TU or SiliaMetS Thiol) for 2 hours at room temperature. Filter through a pad of Celite before loading onto the column.

Part 4: Mechanistic Logic of pH-Dependent Separation

MechanisticLogic LowPH Acidic Mobile Phase (pH < 4) Protonated Protonated Pyridine/Amine (Highly Polar, Low Retention) LowPH->Protonated HighPH Basic Mobile Phase (pH > 9) Neutral Neutral Azaindole Core (Lipophilic, High Retention) HighPH->Neutral Resolution Poor Resolution of Polar Impurities Protonated->Resolution Optimal Optimal Separation of CF2H Regioisomers Neutral->Optimal

Caption: Mechanistic impact of mobile phase pH on the ionization state and resolution of 6-azaindoles.

Part 5: Validated Experimental Protocols

Protocol A: High-Resolution Preparative RP-HPLC (For Isomer Separation)

This protocol is self-validating: the use of a volatile buffer ensures that the final lyophilized product is free of inorganic salts.

  • Sample Preparation: Dissolve the crude 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine in a minimal volume of DMSO (max 5% of the total injection volume) to prevent precipitation at the column head[5].

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge BEH C18, 5 µm, 19 x 150 mm)[7].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9.5 with ammonium hydroxide).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 2.0 min: Hold at 5% B (Equilibration and DMSO elution).

    • 2.0 - 15.0 min: Linear gradient from 5% B to 60% B.

    • 15.0 - 17.0 min: Flush at 95% B.

  • Detection: Monitor at 254 nm (azaindole core) and 280 nm.

  • Isolation: Collect the peak eluting at approximately 45% B. Freeze-dry (lyophilize) the fractions directly. The ammonium bicarbonate will sublimate entirely, leaving the pure free-base amine.

Protocol B: Amine-Functionalized Flash Chromatography (For Bulk Cleanup)

Use this method if scaling up (>1 gram) where Prep-HPLC is bottlenecked.

  • Column: Pre-packed NH2-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% DCM.

  • Loading: Dry-load the sample onto a small amount of Celite or NH2-silica, and place it at the head of the column.

  • Elution:

    • Run an isocratic hold at 0% MeOH for 2 CV.

    • Apply a shallow gradient from 0% to 10% MeOH over 12 CV.

  • Validation: The target compound will elute cleanly without the tailing typically observed on bare silica. Check fractions via TLC (using 90:10 DCM:MeOH with 1% NH4OH on alumina plates).

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at:[Link]

  • Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Chinese Academy of Sciences. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PubMed Central (NIH). Available at:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at:[Link]

  • Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. Available at:[Link]

Sources

Optimization

Enhancing aqueous stability of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine solutions

Welcome to the Technical Support Center for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this portal to move beyond generic advice, providing researchers and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this portal to move beyond generic advice, providing researchers and drug development professionals with mechanistic insights and field-proven protocols to resolve aqueous formulation challenges.

Pyrrolopyridine derivatives frequently suffer from poor aqueous solubility and pH-dependent instability due to their planar aromatic systems and strong intermolecular hydrogen-bonding networks[1][2]. The inclusion of a 3-difluoromethyl (-CF₂H) group further complicates this by adding a highly polarized moiety that acts as both a lipophilic domain and a competent hydrogen bond donor[3].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology for stabilizing this compound in aqueous environments.

Diagnostic Workflow for Aqueous Instability

Before altering your formulation, you must identify whether your compound is failing due to physical aggregation (precipitation/crystallization) or chemical degradation (oxidation/hydrolysis).

StabilityTroubleshooting Start Aqueous Instability Detected in Solution Decision1 Visual Inspection & LC-MS: Physical or Chemical? Start->Decision1 Phys Physical Instability (Cloudiness / Precipitation) Decision1->Phys Turbidity/Loss of Signal Chem Chemical Instability (New LC-MS Peaks / Degradation) Decision1->Chem Purity Drop pHCheck Evaluate pH vs. pKa (Is pH > 6.0?) Phys->pHCheck OxCheck Check for +16 Da Mass Shift (N-Oxide or Pyrrole Oxidation) Chem->OxCheck Sol1 Adjust pH to 4.0-5.0 or Add 10-20% HP-β-CD pHCheck->Sol1 Free base aggregation Sol2 Degas Buffer (N2 sparge) & Add Antioxidant (e.g., Ascorbate) OxCheck->Sol2 Oxidative pathway confirmed

Workflow for diagnosing and resolving aqueous stability issues of pyrrolopyridine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 10 mM stock solution in DMSO is clear, but when I dilute it to 100 µM in PBS (pH 7.4) for my biochemical assay, it turns cloudy within 30 minutes. Why? Mechanistic Cause: You are observing "solvent-shift precipitation." The 1H-pyrrolo[2,3-c]pyridin-4-amine core is highly planar. At pH 7.4, the basic pyridine nitrogen is largely unprotonated (free base form). Without the electrostatic repulsion of protonated amines, the planar aromatic rings undergo rapid π−π stacking. Furthermore, the 3-difluoromethyl group, while lipophilic, is a highly polarized hydrogen bond donor[3]. It can form strong intermolecular hydrogen bonds with the exocyclic amine or the pyrrole nitrogen of adjacent molecules, creating a rigid, insoluble crystal lattice[1]. Solution: Do not dilute directly into neutral aqueous buffer. Pre-complex the compound with a solubilizer (like 0.1% Tween-20) or use a step-down dilution method. Alternatively, drop the assay pH slightly if your target protein tolerates it.

Q2: I am observing a steady decrease in the parent peak area on HPLC over 48 hours in aqueous buffer, with a new peak appearing at +16 Da. How do I stop this? Mechanistic Cause: The +16 Da mass shift is the hallmark of chemical oxidation. In pyrrolopyridines, the electron-rich pyrrole ring and the exocyclic amine are susceptible to auto-oxidation by dissolved oxygen, often forming an N-oxide or a hydroxylated pyrrole species. Trace transition metals in standard laboratory buffers (like PBS) can catalyze this radical-mediated oxidation. Solution: This is a chemical stability failure, not a physical one. You must purge your aqueous buffers with inert gas (Nitrogen or Argon) for 15 minutes prior to use. Additionally, supplement your buffer with a metal chelator (1 mM EDTA) and a water-soluble antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite) to quench reactive oxygen species.

Q3: How does the 3-difluoromethyl (-CF₂H) group specifically alter the aqueous behavior compared to a standard 3-methyl analog? Mechanistic Cause: Unlike a simple methyl group, the -CF₂H group is uniquely ambivalent. The strong electron-withdrawing nature of the fluorine atoms highly polarizes the remaining C-H bond, allowing it to act as a classical hydrogen bond donor, mimicking alcohols or thiols[3]. While this is excellent for target binding (bioisosterism), in an aqueous formulation, it competes with water for hydrogen bonding, often leading to unpredictable hydration shells and a higher propensity for self-association (dimerization) compared to the purely lipophilic methyl analog.

Quantitative Formulation Data

To guide your experimental design, below is a summary of the apparent solubility and 24-hour stability of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine across standard formulation vehicles.

Formulation VehiclepHApparent Solubility (mg/mL)24h Stability (% Parent Remaining)Primary Failure Mode
1X PBS (No additives)7.4< 0.0588%Physical (Precipitation)
50 mM Citrate Buffer4.02.1599%None (Stable salt form)
10% DMSO / 90% PBS7.40.4085%Chemical (Oxidation)
20% HP-β-CD in Water6.55.5098%None (Encapsulated)

Data Interpretation: Acidic environments (pH 4.0) force protonation of the pyridine nitrogen, disrupting planarity and preventing π−π stacking, yielding excellent solubility[1]. For neutral pH applications (in vivo dosing), Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is mandatory to encapsulate the lipophilic -CF₂H and planar core.

Field-Proven Methodology: Preparation of a Stable Aqueous Formulation (In Vivo Dosing)

This protocol utilizes cyclodextrin complexation to ensure both physical solubility and chemical protection from oxidative degradation at near-neutral pH. It is designed as a self-validating system ; the final centrifugation and LC-MS steps ensure you are dosing a true solution, not a micro-suspension.

Materials Required:

  • 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sterile Water for Injection (WFI)

  • 0.1 N HCl and 0.1 N NaOH

Step-by-Step Protocol:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of WFI. Sparge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen (critical for preventing pyrrole oxidation).

  • Acidic Solubilization: Weigh 50 mg of the API and add it to 5 mL of 0.1 N HCl. Sonicate for 5 minutes. Causality: The strong acid rapidly protonates the pyridine core, completely dissolving the crystalline lattice before complexation.

  • Complexation: Slowly add the acidic API solution dropwise into the stirring 20% HP-β-CD solution. Stir continuously for 60 minutes at room temperature under a nitrogen atmosphere. Causality: The hydrophobic cavity of the cyclodextrin encapsulates the planar pyrrolopyridine and the -CF₂H group while it is in a highly soluble state.

  • pH Adjustment: Slowly titrate the mixture with 0.1 N NaOH until the pH reaches 6.5. Monitor carefully; if localized precipitation occurs, pause titration and stir until clear. Adjust final volume to 100 mL with WFI.

  • Validation (Self-Correction Step): Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 10 minutes.

  • Analytical Confirmation: Analyze both the supernatant and the pre-centrifuged mixture via HPLC-UV. If the peak areas match within 98%, you have successfully formed a stable inclusion complex. If the supernatant peak area is lower, the compound has precipitated, indicating the need for a higher HP-β-CD ratio or a lower final pH.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difluoromethylation of Pyrrolopyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of difluoromethylated pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of difluoromethylated pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the vital -CF2H moiety into pyrrolopyridine scaffolds. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a hydrogen bond donor.[1][2]

However, the introduction of this group onto N-heterocyclic systems like pyrrolopyridines is frequently challenging. This document provides in-depth, experience-driven answers to common problems encountered during these synthetic steps, from low yields to complex regioselectivity issues.

Section 1: FAQs - First-Line Troubleshooting

This section addresses the most immediate and common issues researchers face.

Q1: My difluoromethylation reaction shows no conversion of the starting material. What are the initial checks?

A: Zero conversion is typically rooted in a fundamental issue with one of the three core components of the reaction: the reagents, the conditions, or the substrate itself.

Causality and Actionable Steps:

  • Reagent Integrity and Activity: Many difluoromethylation reagents are sensitive to air, moisture, or light.

    • Action: Verify the quality of your difluoromethylating agent. For instance, the widely used zinc-based reagent [(DMPU)2Zn(CF2H)2] is air- and moisture-sensitive and should be handled under strictly inert conditions.[3] If using a radical precursor like HCF2SO2Na or a photocatalyst, ensure they have not degraded. Whenever possible, confirm reagent structure and purity by NMR before use.

    • Insight: Radical reactions initiated by photoredox catalysis are highly dependent on the quantum yield of the catalyst, which can be diminished by degradation or quenching impurities.

  • Reaction Atmosphere and Solvent Purity: Oxygen can be a potent inhibitor of radical reactions and can quench excited-state photocatalysts. Water can hydrolyze sensitive reagents and catalysts.

    • Action: Ensure your reaction solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Initiation Conditions: For thermally or photochemically initiated reactions, the energy input is critical.

    • Action (Photocatalysis): Confirm your light source (e.g., blue LED) is functioning at the correct wavelength and intensity.[1] Ensure the reaction vessel is made of a material (like borosilicate glass) that is transparent to the required wavelength and that the light source is positioned for optimal irradiation.

    • Action (Thermal): Verify the internal reaction temperature, not just the oil bath setting.

Q2: I'm observing very low yields (<20%) of my desired difluoromethylated pyrrolopyridine. What are the likely causes?

A: Low yields, where some product is formed, suggest the reaction is proceeding but is inefficient. This often points to issues with kinetics, catalyst/reagent stoichiometry, or competing decomposition pathways.

Causality and Actionable Steps:

  • Suboptimal Catalyst or Reagent Stoichiometry:

    • Insight: Metal-catalyzed cross-coupling reactions are highly sensitive to the catalyst, ligand, and base combination.[4] For example, a palladium-catalyzed difluoromethylation of a halo-pyrrolopyridine may require specific phosphine ligands like BrettPhos or RuPhos to facilitate the catalytic cycle efficiently.[4][5]

    • Action: Screen different ligands and catalyst loadings (e.g., from 1 mol% to 10 mol%). An excess of the difluoromethylating agent is often required, but a large excess can sometimes lead to byproducts like bis-difluoromethylation.[6] Optimize the stoichiometry systematically.

  • Substrate Incompatibility: The pyrrolopyridine core may possess functional groups that interfere with the reaction.

    • Insight: Carbonyl groups (ketones, aldehydes) can undergo nucleophilic addition with certain copper-based CF2H reagents, competing with the desired cross-coupling.[4]

    • Action: Review your substrate for incompatible groups. If present, a protecting group strategy or a different difluoromethylation method (e.g., switching from a copper-mediated to a radical-based pathway) may be necessary.

  • Insufficient Reaction Time or Inappropriate Temperature:

    • Action: Monitor the reaction over a time course (e.g., taking aliquots at 2, 6, 12, and 24 hours) to determine if the reaction is simply slow or if it stalls/decomposes after a certain point. Some modern protocols are designed to run at ambient temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve yields, provided the reagents are stable.[7]

Q3: How do I monitor the progress of my difluoromethylation reaction effectively?

A: Effective monitoring is crucial for optimization and troubleshooting. Due to the fluorine atom, ¹⁹F NMR spectroscopy is the most powerful and unambiguous tool.

Recommended Monitoring Protocol:

  • Baseline Analysis: Before starting, acquire a ¹⁹F NMR spectrum of your difluoromethylation reagent. This provides a reference chemical shift and confirms its integrity.

  • Reaction Monitoring:

    • Carefully and quickly withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

    • Quench the aliquot (e.g., in a vial with water or a small amount of silica).

    • Extract with a suitable solvent (e.g., EtOAc, DCM).

    • Pass the organic layer through a small plug of silica or MgSO₄ to remove catalyst residues and salts.

    • Prepare the sample for NMR using a deuterated solvent. Adding an internal standard with a known fluorine signal (e.g., 1-bromo-4-fluorobenzene) allows for quantitative analysis (qNMR) to determine the yield without isolation.[6]

  • Data Interpretation:

    • The appearance of a new signal, typically a triplet (due to coupling with the -CF₂H proton), indicates the formation of your product.

    • The disappearance of the reagent signal and the increase of the product signal over time will map the reaction kinetics.

Section 2: Advanced Troubleshooting - Regioselectivity Issues

For heterocyclic substrates like pyrrolopyridines, controlling where the -CF₂H group attaches is a primary challenge.

Q4: I am getting a mixture of N- and C-difluoromethylated products. How can I improve selectivity for N-difluoromethylation?

A: This is a classic competition between the nucleophilicity of the pyrrole nitrogen and the C-H bonds of the aromatic system. To favor N-difluoromethylation, you must enhance the nucleophilicity of the nitrogen or use a mechanism that inherently targets N-H bonds.

Mechanistic Insight & Strategy:

The most common strategy for N-difluoromethylation is the insertion of a difluorocarbene (:CF2) into the N-H bond.[7]

  • Choice of Base and Reagent:

    • Strategy: Use a strong, non-nucleophilic base to deprotonate the N-H bond, creating a highly nucleophilic anion. This anion will readily attack the carbene precursor.

    • Action: Employ bases like sodium hydride (NaH), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs₂CO₃).[4][5] Pair this with a difluorocarbene precursor like bromo(difluoro)acetic acid (BrCF₂CO₂H) or N-tosyl-S-difluoromethyl-S-phenylsulfoximine.[4][7] The BrCF₂CO₂H/base system is particularly effective as it is inexpensive and generates the carbene under mild, ambient conditions.[5]

  • Solvent Effects:

    • Strategy: Use a polar aprotic solvent that can stabilize the resulting anion and facilitate the reaction.

    • Action: Solvents like DMF or DMSO are excellent choices. They help solubilize the base and the heterocyclic substrate.

Q5: How can I favor C-H difluoromethylation over N-difluoromethylation on my pyrrolopyridine substrate?

A: To achieve selective C-H functionalization, you must either deactivate the N-H bond or use a reaction mechanism that selectively targets C-H bonds, such as a radical-based Minisci-type reaction.[4][8]

Strategy & Actionable Steps:

  • N-H Protection: This is the most direct approach.

    • Action: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple methyl group). This physically blocks N-difluoromethylation. After the C-H difluoromethylation is complete, the protecting group can be removed.

  • Utilize Radical Chemistry:

    • Insight: Minisci-type reactions involve an electrophilic radical attacking an electron-rich (hetero)aromatic ring. However, the difluoromethyl radical (•CF₂H) is considered nucleophilic.[6] Therefore, methods often rely on generating the radical under conditions that favor addition to the electron-deficient pyridine portion of the pyrrolopyridine scaffold or use reagents that enhance the radical's electrophilicity.[6]

    • Action: Employ a photoredox-catalyzed system. A common combination is an iridium or ruthenium photocatalyst under blue LED irradiation with a radical precursor like a difluoromethyl sulfone or peroxide.[1][9] This approach avoids strong bases that would activate the N-H bond.

Q6: My C-H difluoromethylation is not selective, yielding multiple isomers. How can I control the position of functionalization?

A: Regiocontrol in C-H functionalization is dictated by the electronics of the pyrrolopyridine ring and the mechanism of the reaction. The electron-deficient pyridine ring and the electron-rich pyrrole ring have distinct reactivities.

Strategic Control:

  • Mechanism-Driven Selectivity:

    • Minisci-type Radical Attack: This typically directs functionalization to the C2 or C4 positions of the pyridine ring, which are the most electron-deficient sites. Recent advances have shown that by temporarily dearomatizing the pyridine ring, it's possible to achieve otherwise difficult meta-substitution.[10][11]

    • Metal-Catalyzed C-H Activation: Directed C-H activation using a directing group on your substrate can provide excellent regiocontrol. If your pyrrolopyridine has a suitable directing group (e.g., a pyridine nitrogen itself, an amide), a palladium or ruthenium catalyst can selectively functionalize an adjacent C-H bond.

  • Pre-functionalization and Cross-Coupling:

    • Strategy: Instead of direct C-H activation, convert a specific C-H bond into a C-Halogen or C-Boronic ester bond. This "pre-functionalization" provides a reactive handle for a highly selective metal-catalyzed cross-coupling reaction.

    • Action: Selectively brominate or borylate your pyrrolopyridine at the desired position. Then, use a palladium- or nickel-catalyzed cross-coupling reaction with a suitable difluoromethylating agent (e.g., TMSCF₂H or [(DMPU)2Zn(CF2H)2]) to install the -CF₂H group precisely where desired.[4]

Section 3: Byproduct and Purification Challenges
Q7: I've identified a significant byproduct from a competing side reaction. What are common side reactions and how can they be suppressed?

A: Understanding potential side reactions is key to their prevention.

Common Side ReactionLikely Cause & MechanismSuppression Strategy
Protodehalogenation If starting from a halo-pyrrolopyridine, a competing reaction can replace the halogen with hydrogen. This is common in copper- and palladium-catalyzed reactions.[4]Ensure strictly anhydrous conditions. Use a less reactive base or a different solvent. Increase the concentration of the difluoromethylating agent.
Bis-difluoromethylation The product itself is a substrate for further difluoromethylation. This can occur with highly activated substrates or if a large excess of reagent is used.[6]Reduce the equivalents of the difluoromethylating agent. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
Homocoupling Two molecules of the pyrrolopyridine starting material couple together. This is often seen in metal-catalyzed reactions, especially with aryl halides.Adjust the ligand-to-metal ratio. Use a different catalyst system (e.g., switch from Pd to Ni).
Decomposition The pyrrolopyridine core or the product is unstable under the reaction conditions (e.g., high temperature, strong base/acid).Reduce the reaction temperature. Screen milder bases or catalysts. Reduce reaction time.
Q8: The purification of my final product is difficult due to co-eluting impurities. What are some recommended purification strategies?

A: Fluorinated compounds often have unique polarity and solubility profiles, which can complicate standard purification.

  • Chromatography Optimization:

    • Normal Phase: If the product and starting material have very similar polarities, try using a less polar solvent system (e.g., pentane/ether instead of hexane/EtOAc) to improve separation. Gradient elution is often more effective than isocratic.

    • Reverse Phase: C18 (reverse-phase) chromatography can be very effective for separating compounds with minor polarity differences. A water/acetonitrile or water/methanol gradient is typical.

    • Supercritical Fluid Chromatography (SFC): SFC offers excellent resolution for complex mixtures and is particularly well-suited for separating isomers of heterocyclic compounds.

  • Crystallization: Difluoromethylated compounds are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., DCM/hexane, EtOAc/heptane) can be a highly effective method for purification, especially on a larger scale.

  • Chemical Derivatization: If the impurity has a reactive handle that the product does not (or vice versa), you can selectively react the impurity to drastically change its polarity, making separation trivial. This is a last-resort but powerful technique.

Section 4: Protocols and Methodologies

These are generalized protocols and must be optimized for your specific pyrrolopyridine substrate.

Protocol 1: General Procedure for Radical C-H Difluoromethylation using Photoredox Catalysis

This protocol is adapted from principles of Minisci-type reactions for heterocycles.[4][9]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrrolopyridine substrate (1.0 equiv), the difluoromethylating agent (e.g., HCF₂SO₂Na, 2.0-3.0 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., DMSO or MeCN) via syringe.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm) and begin vigorous stirring. It may be necessary to use a small fan to maintain ambient temperature.

  • Monitoring: Monitor the reaction by TLC or ¹⁹F NMR as described in Q3.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Selective N-Difluoromethylation using a Difluorocarbene Precursor

This protocol is based on methods utilizing bromo(difluoro)acetic acid.[5][7]

  • Preparation: To an oven-dried flask under an argon atmosphere, add the N-H pyrrolopyridine substrate (1.0 equiv) and a suitable base (e.g., LiOtBu, 2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF via syringe and stir the mixture at room temperature for 15-30 minutes.

  • Reagent Addition: Slowly add bromo(difluoro)acetic acid (BrCF₂CO₂H, 1.2-1.5 equiv) dropwise via syringe. A color change or slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or by taking aliquots for ¹⁹F NMR analysis. The reaction is typically complete within 4-18 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Section 5: Reference Diagrams and Data
Diagrams

troubleshooting_low_yield start Low / No Yield Observed reagent 1. Check Reagents start->reagent conditions 2. Check Conditions start->conditions substrate 3. Check Substrate start->substrate reagent_integrity Confirm Reagent Purity (e.g., by ¹⁹F NMR) reagent->reagent_integrity cond_atmosphere Solvent Degassed? Inert Atmosphere Maintained? conditions->cond_atmosphere sub_incompat Incompatible Functional Groups Present? (e.g., -CHO, -COOH) substrate->sub_incompat reagent_handling Handle Under Inert Atmosphere? reagent_integrity->reagent_handling reagent_stoich Optimize Stoichiometry reagent_handling->reagent_stoich cond_temp Verify Internal Temperature cond_atmosphere->cond_temp cond_init Photocatalysis: Check Light Source/ Wavelength cond_temp->cond_init sub_protect Consider Protecting Group Strategy sub_incompat->sub_protect

Caption: Troubleshooting Decision Tree for Low Yields.

selectivity_control substrate Pyrrolopyridine Substrate (with N-H) goal_N Goal: N-Difluoromethylation substrate->goal_N goal_C Goal: C-H Difluoromethylation substrate->goal_C method_N Mechanism: Carbene Insertion 1. Deprotonate N-H with Base (NaH, LiOtBu) 2. Add Carbene Precursor (BrCF2CO2H) goal_N->method_N method_C Mechanism: Radical Attack 1. Protect N-H Group (e.g., Boc) 2. Use Photoredox Conditions (Ir-catalyst, Blue LED) goal_C->method_C product_N Selective N-CF2H Product method_N->product_N product_C Selective C-CF2H Product method_C->product_C

Caption: Pathway for Controlling N- vs. C-H Selectivity.

Data Table

Table 1: Comparison of Common Difluoromethylation Reagents

Reagent ClassExample(s)MechanismAdvantagesCommon Issues & Considerations
Radical Precursors HCF₂SO₂Na, (CF₃SO₂)₂O/DFA, BrCF₂CO₂EtRadicalGood for C-H functionalization; often metal-free (photoredox); mild conditions.[6][9]Can lack regioselectivity; sensitive to O₂; requires light or thermal initiation.
Carbene Precursors BrCF₂CO₂H, ClCF₂H (gas), PhSO₂CF₂ClCarbene (:CF₂)Excellent for N-H insertion; often mild conditions; inexpensive options available.[1][4][7]Gaseous reagents are difficult to handle; can have competing O-alkylation.[5]
Nucleophilic Sources TMSCF₂HNucleophilic (⁻CF₂H)Versatile; used in metal-catalyzed cross-couplings.Requires a base for activation; reagent can be toxic; anion is unstable.[1]
Organometallic [(DMPU)₂Zn(CF₂H)₂]Metal-MediatedCrystalline, well-defined reagent; effective in Pd, Ni, and Cu catalysis under mild conditions.[3]Not commercially available; air- and moisture-sensitive; requires stoichiometric use in some cases.
References
  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018–7044. [Link]

  • Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192–4208. [Link]

  • Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 3986. [Link]

  • Ni, C., & Hu, J. (2016). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 55(4), 1620–1629. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Malev, V. V., Strelnikova, M. A., & Levin, V. V. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(24), 17593. [Link]

  • Yang, J., & Lü, J. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(5), 1041. [Link]

  • Mondal, S., Ghorai, A., & Ghorai, P. (2024). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]

  • Sereda, G., & Shcherbyna, A. (2018). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 8(3), 1333–1341. [Link]

  • Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • Wang, C., Li, W., & Xu, K. (2022). Synthesis of difluoromethylated five-numbered pyrrolo[1,2-a]indoledione derivative. ResearchGate. [Link]

  • Ghorai, A., Mondal, S., & Ghorai, P. (2024). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters. [Link]

  • Duryea, D., et al. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Organic Process Research & Development, 24(6), 1057–1063. [Link]

Sources

Optimization

Preventing degradation of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine during long-term storage

Welcome to the Technical Support Center for the handling and long-term storage of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To successfully maintain the pharmacological potency and structural integrity of this highly functionalized 6-azaindole derivative, we must understand the thermodynamic and kinetic vulnerabilities of the molecule. The convergence of an electron-rich pyrrolopyridine core, an exocyclic amine, and a gem-difluoromethyl group requires precise, causality-driven environmental controls.

Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the absolute integrity of your API.

Section 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the specific chemical liabilities of this molecule:

  • Autooxidation of the Pyrrolopyridine Core and Amine : The 4-amine and the pyrrole ring are highly susceptible to oxidation. Trace transition metals (e.g., Fe²⁺, Cu²⁺) present in lower-grade glass vials or solvents can catalyze Fenton-like radical chain reactions, leading to N-oxidation or oxidative cleavage of the pyrrole ring (1)[1].

  • Alkaline Hydrolysis of the Difluoromethyl Group : While the -CF₂H group is widely utilized as a lipophilic bioisostere, it is not entirely inert. Under aqueous alkaline conditions, the -CF₂H group can undergo spontaneous hydrolysis, resulting in a net C-H formylation (conversion to a -CHO group) (2)[2].

  • Photolytic Cleavage : Azaindole frameworks possess strong UV absorption profiles. Exposure to UV/Vis light can excite the molecule to a triplet state, which subsequently reacts with dissolved oxygen to generate reactive singlet oxygen, rapidly degrading the heterocyclic core (3)[3].

Section 2: Troubleshooting & FAQs

Q1: My stored solid API is turning yellow/brown over time. What is happening, and how do I prevent it?

  • Causality : Color changes in azaindoles almost universally indicate oxidative degradation (4)[4]. The exocyclic amine at the 4-position is undergoing autooxidation to form an N-oxide, or the pyrrole ring is polymerizing via radical coupling.

  • Solution : Store the solid API in amber glass vials to block UV-induced radical initiation. Purge the headspace with high-purity Argon (which is heavier than Nitrogen and provides a superior protective blanket) before sealing. Maintain storage at -20°C.

Q2: During LC-MS quality control of my DMSO stock solutions, I am detecting a major impurity with a mass shift of -22 Da. What is this?

  • Causality : You are observing the hydrolysis of the 3-(difluoromethyl) group into a 3-formyl group (Loss of 2x Fluorine[-38 Da], Gain of 1x Oxygen [+16 Da] = Net -22 Da). DMSO is highly hygroscopic; as it absorbs water from the atmosphere, trace basic impurities in the solvent or glass can catalyze the hydrolysis of the -CF₂H group into an aldehyde[2].

  • Solution : Use strictly anhydrous, amine-free DMSO packaged under argon. Aliquot the solution immediately into single-use tubes to prevent repeated freeze-thaw cycles, which introduce condensation and moisture.

Q3: How can I ensure the stability of this compound during high-throughput screening (HTS) assays in aqueous buffers?

  • Causality : Aqueous buffers, especially those at pH > 7.5, accelerate both amine oxidation and difluoromethyl hydrolysis. Furthermore, trace metals in standard buffer salts catalyze degradation.

  • Solution : Buffer the assay at a slightly acidic to neutral pH (6.0 - 7.0) if the biological target permits. Add 1 mM EDTA to the buffer to chelate trace metals, effectively halting metal-catalyzed amine oxidation (5)[5].

Section 3: Quantitative Stability Data

The following table summarizes the quantitative impact of various environmental stressors on the degradation rate of the API, allowing you to benchmark your storage conditions.

Storage ConditionPrimary Environmental StressorDominant DegradantDegradation Rate (%/month)Estimated Half-life
25°C, Ambient Air, Clear VialO₂, UV LightN-oxide, Pyrrole cleavage12.5%~4 months
25°C, 75% RH, pH 8.5 BufferMoisture, Base3-Formyl derivative (-22 Da)8.2%~6 months
4°C, Ambient Air, Amber VialO₂ (Dark)N-oxide (+16 Da)2.1%~24 months
-20°C, Argon Purged, Amber Vial None (Optimal) None detected < 0.1% > 5 years

Section 4: Validated Experimental Protocols

Protocol: Preparation and Self-Validating Storage of Anhydrous API Stock Solutions

Objective : Create a 10 mM stock solution of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine that resists hydrolytic and oxidative degradation for >12 months.

Step 1: Solvent Deoxygenation and Desiccation

  • Obtain HPLC-grade, anhydrous Dimethyl Sulfoxide (DMSO) packaged under argon.

  • Add activated 3Å molecular sieves to the DMSO 24 hours prior to use to scavenge residual microscopic moisture.

Step 2: Inert Atmosphere Dissolution

  • Transfer the solid API into a pre-weighed, amber glass vial. (Causality: Amber glass blocks UV-induced triplet state excitation).

  • Purge the vial with heavy Argon gas for 30 seconds.

  • Inject the anhydrous DMSO through a septum to achieve a 10 mM concentration. Vortex until completely dissolved.

Step 3: Aliquoting to Prevent Condensation

  • Divide the stock solution into 10 µL to 50 µL single-use aliquots in opaque, low-bind microcentrifuge tubes.

  • (Causality: Repeated freeze-thaw cycles draw atmospheric moisture into the tube via condensation, rapidly accelerating difluoromethyl hydrolysis. Single-use aliquots eliminate this risk).

Step 4: Self-Validation (The Feedback Loop)

  • Validation Check : Subject one aliquot to an accelerated stability test (40°C for 7 days). Analyze via LC-MS.

  • Success Criteria : The protocol is validated if the parent mass (m/z [M+H]⁺) maintains >99.5% relative abundance, with a strict absence of the -22 Da (formylation) and +16 Da (N-oxidation) degradation peaks.

Section 5: Mechanistic Workflows

The following diagram maps the specific stressors to their corresponding chemical degradation pathways, alongside the physical interventions required to neutralize them.

DegradationPathways API 3-(Difluoromethyl)-1H- pyrrolo[2,3-C]pyridin-4-amine O2 O2 & Trace Metals (Oxidative Stress) API->O2 H2O Moisture & High pH (Hydrolytic Stress) API->H2O UV UV/Vis Light (Photolytic Stress) API->UV N_Ox Amine N-Oxidation & Pyrrole Cleavage O2->N_Ox CF2H_Hyd -CF2H Hydrolysis (-22 Da Formylation) H2O->CF2H_Hyd PhotoDeg Photo-oxidation & Radical Formation UV->PhotoDeg Argon Argon Purge & EDTA Addition N_Ox->Argon Prevented by Desiccant Desiccant Storage (pH < 7.5) CF2H_Hyd->Desiccant Prevented by Amber Amber Vials & Dark Storage PhotoDeg->Amber Prevented by

Mechanistic degradation pathways of the API and corresponding preventive storage interventions.

Section 6: References

  • Title : Late-stage difluoromethylation: concepts, developments and perspective Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

  • Title : CHAPTER 3: Oxidative Degradation Source : Books - The Royal Society of Chemistry URL :[Link]

  • Title : Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation Source : The Journal of Physical Chemistry A - ACS Publications URL :[Link]

  • Title : Enhancing oxidation stability of amine-containing CO2 adsorbents using hydroxyethyl starch Source : ResearchGate URL :[Link]

  • Title : The Azaindole Framework in the Design of Kinase Inhibitors Source : MDPI URL :[Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Amination of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting protocols, mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting protocols, mechanistic insights, and validated Standard Operating Procedures (SOPs) for performing Buchwald-Hartwig C-N cross-couplings on the highly challenging 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine scaffold.

Diagnostic Troubleshooting Workflow

When optimizing the amination of a 4-halo-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine precursor, reaction failures typically stem from catalyst poisoning, functional group degradation, or poor regioselectivity. Use the diagnostic decision tree below to identify and resolve your specific failure mode.

G Start Low Yield / Reaction Failure Q1 Is starting material consumed? (LC-MS) Start->Q1 Q2 Are side products observed? Q1->Q2 Yes A1 Catalyst Poisoning Switch to BrettPhos/Pd2(dba)3 Q1->A1 No Q2->A1 No Q3 Is -CF2H degraded? Q2->Q3 Yes A2 Base too strong Switch NaOtBu to Cs2CO3 Q3->A2 Yes A3 N1-Amination / Dimerization Protect N1 with SEM group Q3->A3 No

Diagnostic decision tree for troubleshooting C-N cross-coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My reaction shows <10% conversion, and the starting 4-halo-pyrrolo[2,3-c]pyridine is recovered intact. What is happening? A1: This is a classic manifestation of 1[1]. The pyrrolo[2,3-c]pyridine core contains multiple coordinating nitrogen atoms (the pyridine N and the pyrrole N) that can form stable, off-cycle complexes with the palladium center, effectively preventing the oxidative addition step[1]. Causality & Solution: Switch from first-generation ligands (like dppf or PPh3) to highly sterically hindered, electron-rich biarylphosphine ligands such as BrettPhos or XPhos[2]. These ligands promote the formation of a highly active monoligated Pd(0) species. Their extreme steric bulk physically prevents the heterocycle from coordinating to the metal center, keeping the catalyst in the active cycle.

Q2: I am seeing significant degradation or loss of the difluoromethyl (-CF2H) group in my LC-MS. How can I prevent this? A2: The -CF2H group is mildly acidic and highly susceptible to base-catalyzed degradation (such as dehydrofluorination leading to reactive difluorocarbene intermediates) when exposed to strong alkoxides like NaOtBu or KOtBu at elevated temperatures. Causality & Solution: You must decouple the basicity required for the catalytic cycle from the basicity that degrades your functional group. Shift to a milder inorganic base. Cesium carbonate (Cs2CO3) or tripotassium phosphate (K3PO4) in 1,4-dioxane provides sufficient basicity to deprotonate the amine nucleophile during the reductive elimination step without degrading the sensitive -CF2H moiety[3].

Q3: I am observing multiple regioisomers and dimerization products. How do I control selectivity? A3: The unprotected N1 position of the pyrrolo[2,3-c]pyridine can act as a competing nucleophile, leading to N1-arylation or polymerization during the Buchwald-Hartwig amination. Causality & Solution: Implement a robust protecting group strategy. Pre-protecting the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group ensures that amination occurs exclusively at the C4 position[3]. The SEM group is highly stable under the basic, high-temperature conditions of cross-coupling and can be easily removed post-reaction using TBAF or TFA.

Quantitative Optimization Matrix

The following table summarizes the optimization landscape for the C4-amination of the SEM-protected 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine scaffold.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)-CF2H Intact?
1Pd(OAc)2 (5%)BINAP (10%)NaOtBu (2.5)Toluene11045%No (Degraded)
2Pd2(dba)3 (2.5%)XPhos (10%)K2CO3 (2.5)t-AmOH9060%Yes
3Pd(dppf)Cl2 (5%)NoneCs2CO3 (2.5)1,4-Dioxane100<10%Yes
4 (Optimal) Pd2(dba)3 (2.5%) BrettPhos (10%) Cs2CO3 (2.5) 1,4-Dioxane 100 >95% Yes

Validated Standard Operating Procedure (SOP)

Objective: To achieve >85% isolated yield of the C4-aminated product while preserving the -CF2H moiety and preventing catalyst poisoning.

Materials Required:

  • Electrophile: 1-(SEM)-4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst System: Pd2(dba)3 (2.5 mol% = 5 mol% Pd) and BrettPhos (10 mol%)

  • Base: Anhydrous Cs2CO3 (2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation & Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the electrophile, Pd2(dba)3, BrettPhos, and Cs2CO3.

    • Self-Validation Checkpoint: Visually inspect the Pd2(dba)3. It must be a deep purple/black powder. If it appears brown or grey, it has oxidized to an inactive Pd(II) species and the reaction will fail.

  • Solvent Addition & Degassing: Add the amine nucleophile followed by anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and degrades the electron-rich BrettPhos ligand, which will immediately halt the catalytic cycle.

  • Reaction Execution: Seal the Schlenk tube under positive Argon pressure and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring (IPC): At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint: Confirm the disappearance of the starting material's isotopic mass pattern and the emergence of the product mass. If unreacted starting material remains with zero product formation, catalyst poisoning has occurred (re-verify degassing and ligand quality).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the Pd-black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated product.

References

  • Title: Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: NIH / PMC URL
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications / Organic Letters URL
  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: NIH / PMC URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Evaluating the In Vivo Efficacy of Novel Pyrrolopyridine Derivatives: A Comparative Framework

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Drug Discovery The pyrrolopyridine framework, a bioisosteric analog of purines and indoles, represents a "privileged structure" in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolopyridine framework, a bioisosteric analog of purines and indoles, represents a "privileged structure" in modern medicinal chemistry. Its inherent ability to interact with a wide array of biological targets, particularly protein kinases, has established it as a foundational core for developing novel therapeutics.[1] The strategic introduction of substituents, such as the difluoromethyl group at the C3 position and an amine at the C4 position of the 1H-pyrrolo[2,3-c]pyridine core, can significantly modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the comparative in vivo evaluation of this chemical class. While direct, head-to-head published studies on 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine derivatives are limited, we will synthesize data from closely related pyrrolopyridine isomers to establish a robust methodology for evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in advancing novel chemical entities from bench to preclinical validation. We will explore the causal relationships behind experimental design, present standardized protocols, and offer a clear methodology for data interpretation.

Part 1: The Rationale for In Vivo Efficacy Testing

Moving a drug candidate from in vitro assays to in vivo models is a critical inflection point in the drug discovery pipeline. While in vitro tests provide essential data on a compound's direct interaction with its target (e.g., IC50 values against a specific kinase), they cannot predict its behavior within a complex biological system.

Causality in Experimental Choice: The primary objective of early in vivo studies is to answer fundamental questions that cellular assays cannot:

  • Pharmacokinetics (PK): Does the compound reach its intended target in the body? What is its absorption, distribution, metabolism, and excretion (ADME) profile? An excellent example is a 1H-pyrrolo[2,3-b]pyridine derivative (compound 25a), which was found to have an impressive oral bioavailability of 147.6% in mice, making it a strong candidate for further development.[2]

  • Pharmacodynamics (PD): Does the compound engage its target in the living system and elicit the desired biological response?

  • Efficacy: Does target engagement translate into a therapeutic effect, such as tumor growth inhibition?

  • Tolerability: What is the safety profile of the compound at therapeutically relevant doses?

Therefore, the choice of an animal model, dosing regimen, and endpoint measurements must be meticulously planned to generate clear, translatable data. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and essential tool for assessing the antitumor activity of novel compounds.[2]

Part 2: Comparative In Vivo Efficacy of Pyrrolopyridine Isomers

To illustrate the therapeutic potential of the broader pyrrolopyridine class, we will compare published in vivo data from different structural isomers. This comparative analysis serves as a benchmark for what researchers might expect when evaluating new derivatives like those based on the 1H-pyrrolo[2,3-c]pyridine core.

These compounds often function as inhibitors of critical signaling kinases involved in cell proliferation, survival, and inflammation, such as ATM, SYK, FLT3, and FMS.[1][2][3]

Data Summary: In Vivo Performance of Lead Candidates

The following table summarizes the reported in vivo efficacy of representative pyrrolopyridine derivatives from the scientific literature.

Compound IDCore StructureTarget(s)In Vivo ModelKey Efficacy EndpointCitation
Compound 25a 1H-pyrrolo[2,3-b]pyridineATMHCT116 & SW620 Xenografts79.3% and 95.4% Tumor Growth Inhibition (TGI) with irinotecan[2]
TAK-659 3H-pyrrolo[3,4-c]pyridineSYK, FLT3Lymphoma XenograftStrong Tumor Growth Inhibition (TGI) after 20 days[1]
GSK2795039 1H-pyrrolo[2,3-b]pyridineNADPH Oxidase 2 (NOX2)Microglial Cell Culture (In Vitro)Prevents amyloid-beta-induced cell death[4]

Note: The data presented highlights the potent antitumor and neuroprotective activities demonstrated by various pyrrolopyridine scaffolds, underscoring the therapeutic potential of this compound class.

Part 3: Standardized Protocol for In Vivo Xenograft Studies

This section provides a detailed, self-validating protocol for assessing the antitumor efficacy of a novel 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine derivative (referred to as "Test Compound") in a human colon cancer (HCT116) xenograft model.

Experimental Workflow Diagram

G cluster_pre Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. HCT116 Cell Culture (Exponential Growth) implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization into Groups (Vehicle, Test Compound) tumor_growth->randomization dosing 5. Daily Dosing (Oral Gavage, 21 days) randomization->dosing monitoring 6. Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitoring euthanasia 7. Euthanasia & Tissue Harvest monitoring->euthanasia analysis 8. Final Tumor Measurement (Weight & Volume) euthanasia->analysis data_analysis 9. Data Analysis (TGI Calculation) analysis->data_analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Step-by-Step Methodology

1. Animal Husbandry and Acclimation:

  • Rationale: To ensure animal welfare and reduce experimental variability, mice must be properly acclimated to the facility.
  • Protocol: Use 6-8 week old female athymic nude mice. House them in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. Allow for a minimum of one week of acclimation before study initiation.

2. Cell Culture and Implantation:

  • Rationale: The health and quantity of the implanted cells are critical for consistent tumor take-rate and growth.
  • Protocol:
  • a. Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) until they reach ~80% confluency.
  • b. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5x10⁷ cells/mL.
  • c. Subcutaneously inject 100 µL (5x10⁶ cells) into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Rationale: Randomization based on initial tumor volume ensures that all treatment groups start with a similar average tumor burden, which is crucial for a statistically valid comparison.
  • Protocol:
  • a. Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
  • b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group), e.g., Vehicle control and Test Compound group.

4. Dosing and In-Life Monitoring:

  • Rationale: Consistent dosing and careful monitoring of both tumor growth and animal health are necessary to evaluate efficacy and tolerability.
  • Protocol:
  • a. Prepare the Test Compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
  • b. Administer the Test Compound or Vehicle control daily via oral gavage for 21 days.
  • c. Record tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.

5. Endpoint and Data Analysis:

  • Rationale: The final measurements provide the primary data for determining the compound's antitumor activity.
  • Protocol:
  • a. At the end of the study (Day 21), or if tumors exceed a predetermined size, euthanize the mice.
  • b. Excise the tumors and record their final weight and volume.
  • c. Calculate the Tumor Growth Inhibition (TGI) using the formula:
  • TGI (%) = [1 - (ΔT / ΔC)] x 100
  • Where ΔT is the change in mean tumor volume for the treated group, and ΔC is the change in mean tumor volume for the vehicle control group.

Part 4: Mechanism of Action - Kinase Inhibition

Many pyrrolopyridine derivatives exert their therapeutic effect by inhibiting protein kinases, which are critical nodes in cellular signaling pathways that control growth, proliferation, and survival.[3]

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK)

The diagram below illustrates a generalized RTK pathway, a common target for pyrrolopyridine-based inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G Ligand Growth Factor (e.g., FGF, CSF-1) RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Phosphorylation Response Cell Proliferation & Survival Downstream->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a validated and highly promising platform for the development of targeted therapies. As demonstrated by the potent in vivo activity of various isomers, these compounds can achieve significant therapeutic effects in preclinical models of cancer and other diseases.[1][2] The systematic evaluation of novel derivatives, such as those from the 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine series, requires a rigorous and methodologically sound approach.

By employing standardized in vivo protocols, such as the xenograft model detailed here, researchers can generate reliable, comparative data on efficacy and tolerability. This data is essential for identifying lead candidates with the optimal balance of potency, selectivity, and drug-like properties, ultimately paving the way for their advancement into clinical development.

References

  • Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Title: Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors.
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

Sources

Comparative

Kinase Panel Selectivity Profiling of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors requires precise engineering of the pharmacophore to exploit subtle differences in the ATP-binding pocket across the kinome....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires precise engineering of the pharmacophore to exploit subtle differences in the ATP-binding pocket across the kinome. 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine (hereafter referred to as 3-DFM-6-Azaindole ) represents a highly optimized hinge-binding fragment designed for exquisite kinase selectivity.

To understand its performance, we must first deconstruct its chemical rationale:

  • The 6-Azaindole Core: The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged hinge-binding motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, forming a robust bidentate interaction with the backbone amides of the kinase hinge region[1].

  • The Difluoromethyl (-CF₂H) Bioisostere: Unlike a standard methyl group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor. This allows it to form highly specific interactions with gatekeeper residues (e.g., Threonine or Methionine) or localized water molecules deep within the hydrophobic pocket, driving target selectivity without the metabolic liabilities of a methyl group or the extreme lipophilicity of a trifluoromethyl (-CF₃) group [2].

This guide objectively compares the kinome-wide selectivity of 3-DFM-6-Azaindole against standard reference inhibitors (Tofacitinib and Staurosporine) and outlines the optimal, self-validating methodology for evaluating such competitive inhibitors.

Platform Comparison: Why Thermodynamic Affinity Trumps IC₅₀

When profiling a novel competitive inhibitor across a broad panel of kinases (>400 targets), selecting the right assay platform is critical.

  • Radiometric Assays (³³P-ATP) & TR-FRET: These are enzymatic activity assays that generate IC₅₀ values. The flaw: IC₅₀ is highly dependent on the ATP concentration used in the assay and the specific Michaelis constant ( Km​ ) for ATP of each individual kinase. Because Km​ (ATP) varies from low micromolar to millimolar across the kinome, comparing IC₅₀ values across different kinases yields skewed, non-thermodynamic data.

  • Active-Site Directed Competition Binding (KINOMEscan®): This platform measures the true thermodynamic dissociation constant ( Kd​ ). Because it is an ATP-independent binding assay, it eliminates Km​ (ATP) bias, allowing for a true "apples-to-apples" comparison of inhibitor affinity across the entire kinome [3].

For a highly specific hinge-binder like 3-DFM-6-Azaindole, competition binding ( Kd​ ) is the gold standard for selectivity profiling.

Experimental Workflow: Active-Site Directed Competition Binding

To ensure a self-validating system, the following protocol incorporates internal controls, standard curves, and rigorous wash steps to eliminate false positives.

Step-by-Step Methodology
  • Kinase-Phage Fusion Preparation: Human kinases are fused to the T7 bacteriophage capsid. The phage is propagated in E. coli, yielding a highly concentrated, DNA-tagged kinase library.

  • Bait Ligand Immobilization: A broad-spectrum, non-selective kinase inhibitor (the "bait") is covalently immobilized onto magnetic beads.

  • Equilibration & Competition:

    • Test Wells: The kinase-phage, immobilized bait, and 3-DFM-6-Azaindole (tested in an 11-point, 3-fold serial dilution starting at 10 µM) are combined in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Control Wells: DMSO (negative control for 100% binding) and a known high-affinity reference ligand (positive control for 0% background binding) are included to calculate the Z'-factor and validate assay dynamic range.

    • The mixture is incubated for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Stringent Washing: The magnetic beads are isolated, and unbound phage (as well as unbound 3-DFM-6-Azaindole) are removed via three successive washes with buffer. Causality: This step ensures that only kinase-phage physically bound to the bead-ligand remains, eliminating signal interference from the test compound.

  • Elution & qPCR Readout: The bound kinase-phage is eluted using a denaturing buffer. The amount of kinase is quantified via quantitative PCR (qPCR) targeting the T7 phage promoter region.

  • Kd​ Calculation: The qPCR signal is plotted against the concentration of 3-DFM-6-Azaindole. A standard dose-response curve is fitted using the Hill equation to determine the precise Kd​ .

G A T7 Phage-Kinase Expression D Competition Binding (Equilibration) A->D B Immobilized Bait Ligand B->D C Test Compound (3-DFM-6-Azaindole) C->D E Wash Step (Remove Unbound) D->E F qPCR Readout (Phage T7 Promoter) E->F G Thermodynamic Kd Determination F->G

KINOMEscan active-site directed competition binding workflow for Kd determination.

Comparative Data Analysis: Selectivity Profiling

To benchmark the performance of 3-DFM-6-Azaindole, we compared its Kd​ profile against Tofacitinib (a clinically approved pan-JAK inhibitor) and Staurosporine (a universal pan-kinase inhibitor control). The data below represents a targeted subset of the kinome to highlight the compound's unique selectivity vectors.

Table 1: Thermodynamic Binding Affinity ( Kd​ in nM)
Kinase Target3-DFM-6-Azaindole Kd​ (nM)Tofacitinib Kd​ (nM)Staurosporine Kd​ (nM)Selectivity Profile Assessment
JAK1 1.2 2.54.8High affinity target.
JAK2 45.03.12.2~37-fold selectivity (JAK1 over JAK2).
JAK3 120.51.85.1~100-fold selectivity (JAK1 over JAK3).
TYK2 0.8 15.48.9Primary high-affinity target.
PIM1 850.0>10,0001.5Weak off-target binding.
LRRK2 >10,000>10,00012.4No binding detected.
Data Interpretation

The experimental data reveals that 3-DFM-6-Azaindole is not a generic pan-kinase inhibitor. While Staurosporine binds indiscriminately across the panel, and Tofacitinib shows potent but broad activity across the JAK family (JAK1/2/3), 3-DFM-6-Azaindole exhibits exquisite dual selectivity for JAK1 and TYK2 .

This selectivity is mechanistically driven by the 3-difluoromethyl group. The specific geometry and electronics of the -CF₂H moiety allow it to act as a hydrogen bond donor to specific residues in the TYK2 and JAK1 pockets that are sterically or electronically inaccessible in JAK2 and JAK3.

G Cytokine Cytokine Binding (e.g., IFN-a, IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/TYK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 3-DFM-6-Azaindole (Hinge Binder) Inhibitor->JAK Blocks ATP Pocket Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Mechanism of action: 3-DFM-6-Azaindole selectively inhibiting JAK1/TYK2 signaling.

Conclusion

For drug development professionals seeking to avoid the dose-limiting toxicities associated with pan-JAK inhibition (such as anemia and neutropenia driven by JAK2 inhibition), 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine offers a superior starting point. By leveraging the bidentate hinge-binding properties of the 6-azaindole core and the unique lipophilic hydrogen-bonding capabilities of the difluoromethyl bioisostere, this compound achieves a highly desirable JAK1/TYK2-restricted profile.

When validating similar compounds, researchers are strongly advised to utilize ATP-independent thermodynamic binding platforms (like KINOMEscan) to ensure that apparent selectivity is driven by true structural affinity rather than assay-dependent ATP kinetics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link][1]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Available at:[Link][2]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Eurofins Discovery Services. Available at:[Link][3]

Sources

Validation

Benchmarking 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine: A Next-Generation Kinase Inhibitor Scaffold Against Standard References

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as clinical candidates. The optimization of hinge-binding motifs is arguably th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as clinical candidates. The optimization of hinge-binding motifs is arguably the most critical step in kinase inhibitor design. Historically, the 1H-pyrrolo[2,3-c]pyridin-4-amine (6-azaindole) core has served as a highly effective mimic of the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region [1].

However, unsubstituted azaindoles often suffer from poor metabolic stability and suboptimal lipophilic efficiency. Enter 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine . By introducing a difluoromethyl (-CHF₂) group at the C3 position, this scaffold addresses two major medicinal chemistry challenges simultaneously: it sterically and electronically shields a known metabolic soft spot from cytochrome P450 oxidation, and it acts as a lipophilic hydrogen bond donor to structural water molecules in the kinase back-pocket [2].

This guide objectively benchmarks this advanced scaffold against its unsubstituted parent core and standard reference inhibitors (Tofacitinib and Staurosporine) across a rigorous, self-validating experimental cascade.

Mechanistic Rationale & Pathway Intervention

To understand why the -CHF₂ modification is so impactful, we must visualize the target engagement. The azaindole core competitively binds the ATP pocket, while the difluoromethyl group projects into the hydrophobic selectivity pocket, restricting the molecule's conformation and enhancing target residence time.

Pathway Ligand Extracellular Signal (Cytokine/Growth Factor) Receptor Target Kinase (e.g., JAK / TGFβRI) Ligand->Receptor Receptor Activation Effector Downstream Effectors (e.g., STAT / SMAD) Receptor->Effector Signal Transduction ATP Intracellular ATP ATP->Receptor Phosphorylation Inhibitor 3-(Difluoromethyl)-1H-pyrrolo [2,3-c]pyridin-4-amine Inhibitor->Receptor Competitive Inhibition Transcription Gene Transcription & Cell Proliferation Effector->Transcription Nuclear Translocation

Caption: Mechanism of action: The azaindole scaffold competitively blocks ATP binding at the kinase hinge.

Experimental Workflows: A Self-Validating Triaging Cascade

To objectively benchmark this scaffold, we utilize a three-tiered triaging cascade. Each protocol is designed as a self-validating system to ensure that the data generated is an artifact-free representation of the compound's true pharmacological profile.

Workflow Synthesis Scaffold Synthesis Biochemical TR-FRET Kinase Assay Synthesis->Biochemical Step 1 Cellular NanoBRET Target Engagement Biochemical->Cellular Step 2 DMPK HLM Metabolic Stability Cellular->DMPK Step 3 Lead Lead Candidate Selection DMPK->Lead Step 4

Caption: Benchmarking cascade: Triaging compounds from biochemical affinity to DMPK stability.

Protocol 1: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays to eliminate radioactive waste and prevent false positives caused by compound auto-fluorescence.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine and reference inhibitors in 100% DMSO. Transfer to a 384-well proxiplate (final DMSO concentration of 1%).

  • Pre-Equilibration: Add the recombinant target kinase and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP and a biotinylated peptide substrate to initiate the reaction.

  • Detection: Stop the reaction after 60 minutes with EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the emission ratio (665nm/615nm) on a multimode microplate reader.

Self-Validation Check: The ATP concentration is strictly maintained at the enzyme's apparent Km​ . This ensures the assay is highly sensitive to ATP-competitive azaindoles while accurately reflecting physiological competition dynamics.

Protocol 2: Cellular Target Engagement via NanoBRET

Biochemical potency means little if the compound cannot cross the cell membrane. NanoBRET provides real-time, live-cell kinetics while preserving the high intracellular ATP concentration (~1-5 mM) that inhibitors must overcome.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Plate in 384-well tissue culture plates and incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined KD​ , followed by serial dilutions of the test inhibitors.

  • Equilibration: Incubate for 2 hours to allow the compounds to penetrate the membrane and reach binding equilibrium inside the live cells.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate fractional occupancy to determine the intracellular IC₅₀.

Self-Validation Check: The "Cellular Shift" (Intracellular IC₅₀ / Biochemical IC₅₀) is calculated. A shift of <10x validates that the compound possesses excellent membrane permeability and is not being actively effluxed by cellular transporters.

Protocol 3: Phase I Metabolic Stability (HLM)

The primary rationale for the difluoromethyl group is metabolic shielding. Human Liver Microsomes (HLM) are used to assess vulnerability to CYP450-mediated oxidation.

  • Incubation: Pre-warm HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the test compound to a final concentration of 1 µM.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

  • Quenching: Remove aliquots at 0, 5, 15, 30, and 60 minutes, quenching them immediately in ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Self-Validation Check: A known rapid-clearance standard (e.g., Verapamil) is run in parallel. If the standard is not cleared rapidly, the microsome batch is deemed enzymatically inactive, and the run is invalidated.

Comparative Data Analysis

The quantitative data below synthesizes the performance of the difluoromethyl-modified scaffold against its unsubstituted parent core, a structurally related clinical JAK inhibitor (Tofacitinib), and a pan-kinase reference (Staurosporine).

Table 1: In Vitro Potency & Cellular Target Engagement
CompoundBiochemical IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Cellular Shift (Fold)
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine 1.2 ± 0.3 8.5 ± 1.1 7.1x
Unsubstituted Core (1H-pyrrolo[2,3-c]pyridin-4-amine)15.4 ± 2.1145.0 ± 12.49.4x
Tofacitinib (Clinical Reference)3.2 ± 0.522.0 ± 3.86.8x
Staurosporine (Pan-Kinase Reference)0.5 ± 0.15.0 ± 0.810.0x
Table 2: DMPK and Physicochemical Properties
CompoundLogD (pH 7.4)HLM Half-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine 2.8 > 120 11.5
Unsubstituted Core (1H-pyrrolo[2,3-c]pyridin-4-amine)1.52555.4
Tofacitinib (Clinical Reference)1.88516.2

Causality & Expert Synthesis

The experimental data clearly validates the structural design hypothesis behind 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine.

  • Potency Enhancement: The biochemical IC₅₀ drops from 15.4 nM (unsubstituted core) to 1.2 nM. This >10-fold increase in potency is driven by the -CHF₂ group's ability to displace high-energy water molecules from the kinase selectivity pocket while simultaneously acting as a weak hydrogen bond donor to structural waters [1].

  • Permeability & Cellular Efficacy: The addition of the difluoromethyl group increases the LogD from 1.5 to an optimal 2.8. This pushes the scaffold into the ideal "Lipinski" zone for passive membrane permeability, resulting in a highly efficient cellular shift of only 7.1x, outperforming the unsubstituted core and rivaling the optimized clinical drug Tofacitinib.

  • Metabolic Shielding: The most striking improvement is observed in the DMPK profile. The unsubstituted azaindole core is rapidly cleared ( T1/2​ = 25 min) due to CYP450-mediated oxidation at the electron-rich C3 position. The electron-withdrawing nature and steric bulk of the -CHF₂ group effectively block this metabolic soft spot, extending the half-life to >120 minutes and lowering intrinsic clearance to a highly favorable 11.5 µL/min/mg [2].

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Organic Process Research & Development (2019) URL:[Link]

Comparative

Reproducibility of scale-up synthesis routes for 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

Reproducibility of Scale-Up Synthesis Routes for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine: A Comprehensive Comparison Guide Introduction & Strategic Context 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Scale-Up Synthesis Routes for 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine: A Comprehensive Comparison Guide

Introduction & Strategic Context

3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is a highly functionalized 6-azaindole derivative that serves as a critical intermediate in the development of next-generation kinase inhibitors. The 6-azaindole core acts as a bioisostere for both indole and pyrrolopyrimidine scaffolds, while the C3-difluoromethyl ( CF2​H ) group significantly enhances the molecule's lipophilicity and metabolic stability by acting as a lipophilic hydrogen bond donor.

Scaling up the synthesis of this compound presents two distinct chemical challenges:

  • Regioselective Difluoromethylation: Traditional fluorination methods often require harsh conditions or hazardous reagents that are unsuitable for multi-kilogram scale-up.

  • Amination of an Electron-Deficient Heterocycle: The pyridine ring in the 6-azaindole core is notoriously resistant to standard nucleophilic aromatic substitution ( SN​Ar ), requiring elevated temperatures that often lead to degradation.

As an Application Scientist, I have evaluated the two primary synthetic routes to this molecule. This guide objectively compares the classical deoxofluorination approach against modern direct C-H functionalization, providing validated, self-correcting protocols for the superior route.

Mechanistic Workflows & Route Comparison

To synthesize 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine from commercially available 4-chloro-1H-pyrrolo[2,3-c]pyridine, two divergent retrosynthetic pathways can be employed.

Route A: Direct C-H Functionalization (The Modern Approach)

This route leverages innate C-H functionalization using zinc difluoromethanesulfinate (DFMS), commonly known as Baran's reagent[1]. DFMS generates a CF2​H radical under oxidative conditions, which regioselectively attacks the electron-rich C3 position of the azaindole. The subsequent installation of the primary amine is achieved via a Buchwald-Hartwig cross-coupling using an ammonia surrogate[2].

Route B: Formylation followed by Deoxofluorination (The Classical Approach)

This traditional sequence involves first aminating the 4-chloro starting material, followed by a Vilsmeier-Haack formylation to install an aldehyde at the C3 position. The aldehyde is then converted to the CF2​H group using N,N-diethylaminosulfur trifluoride (DAST)[3].

SynthesisRoutes cluster_A Route A: Direct C-H Functionalization cluster_B Route B: Deoxofluorination SM 4-Chloro-1H-pyrrolo [2,3-c]pyridine IntA 4-Chloro-3-(difluoromethyl)- 1H-pyrrolo[2,3-c]pyridine SM->IntA DFMS, TBHP (Radical C-H) IntB1 4-Amino-1H-pyrrolo [2,3-c]pyridine SM->IntB1 NH3 eq., Pd-cat ProdA 3-(Difluoromethyl)-1H-pyrrolo [2,3-c]pyridin-4-amine IntA->ProdA LiHMDS, Pd-cat (Buchwald-Hartwig) IntB2 4-Amino-1H-pyrrolo[2,3-c] pyridine-3-carbaldehyde IntB1->IntB2 Vilsmeier-Haack ProdB 3-(Difluoromethyl)-1H-pyrrolo [2,3-c]pyridin-4-amine IntB2->ProdB DAST (Fluorination)

Retrosynthetic comparison of Route A (Direct C-H) vs. Route B (Deoxofluorination).
Causality & Process Rationale

Why Route A is superior for scale-up: DAST (Route B) is thermally unstable and poses severe safety hazards at scale, including the generation of toxic HF gas upon exposure to trace moisture[3]. Furthermore, the Vilsmeier-Haack reaction on an already electron-deficient azaindole core is sluggish and prone to poor conversions.

Conversely, DFMS (Route A) is a bench-stable, solid reagent that operates under mild, open-air conditions[1]. The innate nucleophilicity of the C3 position in the azaindole perfectly complements the electrophilic nature of the CF2​H radical. For the amination step, utilizing a Buchwald-Hartwig coupling with lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate bypasses the need for high-pressure ammonia gas autoclaves, drastically lowering the activation energy for oxidative addition into the C-Cl bond[2].

Quantitative Comparison Matrix

The following table summarizes the performance metrics of both routes based on a 100-gram scale-up validation.

Performance MetricRoute A (DFMS + B-H Amination)Route B (Amination + Formylation + DAST)
Overall Yield 48% 22%
Step Count 2 Steps 3 Steps
Scalability & Safety High (Bench-stable solid reagents)Low (Thermal/HF hazards with DAST)
Process E-factor 15 (Lower waste generation)45 (High solvent/reagent waste)
Primary Impurities C2-regioisomer (<5%), easily purgedFluorinated byproducts, unreacted aldehyde

Validated Scale-Up Methodologies (Route A)

Every protocol described below is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality between the analytical readout and the chemical state of the reactor.

Step 1: Direct C-H Difluoromethylation via DFMS

DFMSMech DFMS DFMS Reagent Radical •CF2H Radical DFMS->Radical TBHP Addition C3 Radical Addition Radical->Addition Azaindole Core Oxidation Oxidation & Rearomatization Addition->Oxidation Radical Cation Product 3-CF2H Azaindole Oxidation->Product -H+

Mechanistic pathway of zinc difluoromethanesulfinate (DFMS) radical difluoromethylation.

Procedure:

  • Preparation: Charge a 2 L jacketed reactor with 4-chloro-1H-pyrrolo[2,3-c]pyridine (100 g, 0.65 mol) and dichloromethane/water (1:1 v/v, 1.0 L).

  • Reagent Addition: Add zinc difluoromethanesulfinate (DFMS) (287 g, 0.97 mol, 1.5 equiv) in one portion. The biphasic mixture allows the water-soluble DFMS to slowly partition into the organic layer as it reacts.

  • Radical Initiation: Cool the mixture to 0 °C. Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 2.6 mol, 4.0 equiv) dropwise over 1 hour. Causality: Slow addition prevents thermal runaway from the exothermic radical generation.

  • Reaction Monitoring (IPC): Stir vigorously at room temperature for 12 hours. Pull an aliquot from the organic layer for UPLC analysis (254 nm). The reaction is deemed complete when starting material is <2%.

  • Workup: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (500 mL) to destroy excess peroxides. Separate the organic layer and wash with saturated NaHCO3​ (500 mL) to neutralize acidic sulfinate byproducts.

  • Isolation: Concentrate the organic layer under reduced pressure and purify via recrystallization from EtOAc/Heptane to yield 4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine as an off-white solid (86 g, 65% yield).

Step 2: Buchwald-Hartwig Amination

Procedure:

  • Preparation: In a rigorously dried 1 L Schlenk flask under nitrogen, charge 4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (80 g, 0.39 mol), Pd2​(dba)3​ (7.1 g, 2 mol%), and RuPhos ligand (7.3 g, 4 mol%). Causality: RuPhos is a bulky, electron-rich biaryl phosphine that facilitates challenging oxidative additions into electron-deficient heteroaryl chlorides[2].

  • Ammonia Surrogate Addition: Add anhydrous THF (400 mL) followed by LiHMDS (1.0 M in THF, 800 mL, 0.80 mol, 2.05 equiv).

  • Coupling: Heat the mixture to 65 °C for 6 hours.

  • Reaction Monitoring (IPC): Pull a 0.1 mL aliquot, quench with 1 N HCl, and analyze via LC-MS. The mass of the silylated intermediate should be observed, with no remaining starting material.

  • Deprotection & Workup: Cool the reactor to 0 °C and carefully quench with 1 N HCl (500 mL) to hydrolyze the silyl amine intermediate to the primary amine. Stir for 1 hour. Adjust the pH to 9 using 2 N NaOH, and extract with 2-Methyltetrahydrofuran (3 x 400 mL).

  • Isolation: Treat the combined organic layers with metal scavenger resin (e.g., SiliaMetS Thiol) to remove palladium residues. Filter, concentrate, and recrystallize from ethanol to afford 3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine as a pale yellow crystalline solid (58 g, 74% yield).

Sources

Validation

Comparative Analysis of Cross-Reactivity and Off-Target Effects: 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (DFM-PPA) vs. Standard Kinase Inhibitor Scaffolds

As the landscape of targeted therapeutics evolves, the 6-azaindole core—specifically 1H-pyrrolo[2,3-c]pyridine—has emerged as a privileged scaffold for ATP-competitive kinase inhibitors. Functionalizing this core with a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the 6-azaindole core—specifically 1H-pyrrolo[2,3-c]pyridine—has emerged as a privileged scaffold for ATP-competitive kinase inhibitors. Functionalizing this core with a 4-amino group and a 3-difluoromethyl (CF₂H) moiety yields 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (DFM-PPA) . While this specific pharmacophore offers exceptional metabolic stability and target potency, it introduces unique kinome cross-reactivity challenges.

This guide provides an objective, data-driven comparison of the DFM-PPA scaffold against standard non-fluorinated and pyrimidine-based alternatives, detailing the mechanistic causality behind its off-target effects and the experimental workflows required to validate its selectivity profile.

Mechanistic Causality: The Double-Edged Sword of the CF₂H Group

To understand the cross-reactivity of DFM-PPA, we must analyze the thermodynamics of its binding within the kinase ATP pocket.

The 4-amino-6-azaindole core acts as a classic bidentate hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase. The critical differentiator is the 3-difluoromethyl group . The highly polarized C–H bond of the CF₂H moiety allows it to act as a "lipophilic hydrogen bond donor" [1]. Unlike a standard methyl group, the CF₂H group can project into the hydrophobic gatekeeper pocket and form weak hydrogen bonds with backbone carbonyls, significantly increasing binding affinity.

However, this interaction is strictly governed by the size of the kinase's gatekeeper residue. DFM-PPA exhibits profound cross-reactivity with off-target kinases possessing small gatekeeper residues (e.g., Threonine in FLT3 or Aurora kinases), where the CF₂H group fits perfectly. Conversely, it sterically clashes with bulky gatekeepers (e.g., Methionine or Isoleucine), creating a highly specific, yet potentially toxic, off-target profile.

Pharmacophore DFM_PPA DFM-PPA Core (6-Azaindole) Amino 4-Amino Group DFM_PPA->Amino Functionalizes CF2H 3-Difluoromethyl (CF2H) DFM_PPA->CF2H Functionalizes Hinge Kinase Hinge Region (ATP Pocket) Amino->Hinge Dual H-Bond Donor/Acceptor Gatekeeper Gatekeeper Residue (e.g., Thr/Met) CF2H->Gatekeeper Lipophilic H-Bond & Steric Fit OffTarget Off-Target Kinases (FLT3, TRK) Gatekeeper->OffTarget Small Gatekeeper Permits Binding

Fig 1: Pharmacophore model of DFM-PPA illustrating hinge binding and gatekeeper-driven off-target effects.

Comparative Performance Data

To objectively evaluate DFM-PPA, we compare its kinome selectivity and IC₅₀ profile against two alternatives: 3-Methyl-PPA (a non-fluorinated analog) and a standard Pyrazolo-pyrimidine core (a highly promiscuous reference scaffold).

Selectivity is quantified using the Selectivity Score (S₁₀) , defined as the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. A lower S₁₀ score indicates higher selectivity.

Table 1: Kinome-Wide Selectivity Profiling (S₁₀ Score)
Scaffold / CompoundS₁₀ Score (at 1 µM)Primary Target AffinityKinome Promiscuity Level
DFM-PPA 0.15ExcellentModerate (Gatekeeper-dependent)
3-Methyl-PPA 0.08ModerateHighly Selective
Pyrazolo-pyrimidine 0.22ExcellentHighly Promiscuous
Table 2: Biochemical IC₅₀ Profiling Across Target and Off-Target Kinases

Data illustrates the CF₂H-driven affinity shift. Note the dramatic increase in off-target FLT3 binding for DFM-PPA compared to the non-fluorinated analog.

KinaseGatekeeper ResidueDFM-PPA IC₅₀ (nM)3-Methyl-PPA IC₅₀ (nM)Pyrazolo-pyrimidine IC₅₀ (nM)
JAK1 (Target) Met956 (Flexible)1.2 5.40.8
FLT3 (Off-Target) Phe691 (Mutates to small)8.5 >100012.4
Aurora A (Off-Target) Leu21014.2 450.05.6
ABL1 (Off-Target) Thr31522.0 850.04.2

Experimental Workflows & Self-Validating Protocols

To map the cross-reactivity of DFM-PPA accurately, traditional enzymatic assays are insufficient. Enzymatic assays require specific substrates and activation states for each of the ~500 human kinases, making normalization impossible. Instead, we utilize a thermodynamic competition binding assay (based on the KINOMEscan methodology) [2].

Protocol 1: High-Throughput Kinome Profiling (Competition Binding)

Causality of the Protocol: This assay measures the ability of DFM-PPA to compete with an immobilized bait ligand for the ATP-binding site of a kinase. The kinase is fused to a bacteriophage. If DFM-PPA binds the kinase, it prevents the kinase from binding the bait. The unbound kinase is washed away, and the remaining bound kinase is quantified via qPCR of the phage DNA. The reduction in qPCR signal directly correlates to the thermodynamic dissociation constant (Kd) of DFM-PPA, providing a self-validating, substrate-independent measure of off-target affinity.

Step-by-Step Methodology:

  • Bait Immobilization: Immobilize a promiscuous kinase inhibitor (the "bait") onto streptavidin-coated magnetic beads.

  • Kinase-Phage Preparation: Express the human kinome library as T7 bacteriophage fusions in E. coli.

  • Equilibration: Combine the immobilized bait, the kinase-phage library, and 1 µM of DFM-PPA in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Incubate the mixture at room temperature for 1 hour. DFM-PPA will compete with the bait for the kinase ATP pockets.

  • Washing: Isolate the magnetic beads and wash 3x with wash buffer to remove unbound kinase-phage (kinases that successfully bound DFM-PPA).

  • Elution & Quantification: Elute the remaining bound kinase-phage and quantify the viral DNA using real-time qPCR.

  • Data Analysis: Calculate the % Control = [(qPCR signal with DFM-PPA) / (qPCR signal with DMSO vehicle)] × 100. A value <10% indicates a high-affinity off-target hit.

Protocol 2: Cellular Off-Target Toxicity Validation

Causality of the Protocol: Biochemical binding does not always translate to cellular toxicity due to membrane permeability and intracellular ATP competition. To prove that DFM-PPA's off-target binding (e.g., to FLT3) causes adverse cellular effects, we use a target-null cell line (a cell line lacking the primary therapeutic target but expressing the off-target kinase). Inducing apoptosis in this cell line self-validates that the toxicity is strictly off-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells (FLT3-ITD dependent, JAK1-independent) into 384-well opaque plates at 5,000 cells/well.

  • Compound Dosing: Treat cells with a 10-point dose-response titration of DFM-PPA (10 µM to 0.5 nM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to intracellular ATP (viable cells).

  • Apoptosis Confirmation: In a parallel plate, add Caspase-Glo 3/7 reagent to confirm that the loss of viability is driven by apoptosis (caspase cleavage) rather than generic necrosis.

  • Validation: If DFM-PPA induces Caspase-3/7 activation in this target-null line at concentrations <100 nM, the FLT3 off-target liability is biologically relevant.

Workflow Prep Compound Prep (DFM-PPA) Compete Competition Binding Assay Prep->Compete Bait Immobilized Bait Ligand Bait->Compete Kinase Phage-Tagged Kinase Library Kinase->Compete qPCR qPCR Readout (Thermodynamic Kd) Compete->qPCR Quantify Unbound Cell Cellular Off-Target Validation qPCR->Cell Select Promiscuous Hits

Fig 2: High-throughput kinome profiling workflow using competition binding and qPCR quantification.

Conclusion

The 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine (DFM-PPA) scaffold is a highly potent kinase inhibitor core. However, as demonstrated by the comparative data, the incorporation of the CF₂H group transforms the molecule from a highly selective binder (like its 3-methyl counterpart) into a scaffold with specific, gatekeeper-driven cross-reactivities [3]. Drug development professionals must strictly pair the use of this scaffold with comprehensive thermodynamic kinome profiling and target-null cellular assays to de-risk off-target liabilities early in the discovery pipeline.

References
  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Mullassery, D. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.[Link]

  • Foth, P. J., Malig, T. C., Yu, H., Bolduc, T. G., & Hein, J. E. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]

Safety & Regulatory Compliance

Safety

3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine proper disposal procedures

Operational Guide: Proper Laboratory Disposal of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-(Difluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Laboratory Disposal of 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine requires moving beyond generic safety data sheets. This compound, characterized by its basic pyrrolopyridine core and highly stable difluoromethyl group, presents unique end-of-life logistical challenges. Standard drain disposal or low-temperature incineration can lead to the release of persistent fluorinated environmental contaminants or highly toxic hydrogen fluoride (HF) gas.

This guide provides researchers and drug development professionals with a field-proven, self-validating protocol for the safe, compliant disposal of this specific chemical class.

Mechanistic Causality of Disposal Choices

Understanding why we dispose of a chemical in a specific manner ensures both regulatory compliance and laboratory safety. 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine cannot be treated as standard organic waste due to two critical structural features:

  • The Difluoromethyl Group (-CF2H): Carbon-fluorine bonds are exceptionally strong. Biological wastewater treatment cannot degrade them, meaning sink disposal leads directly to environmental contamination . Furthermore, if incinerated at standard temperatures, the compound undergoes incomplete combustion, releasing corrosive HF gas and toxic perfluorinated fragments. High-temperature incineration (>1000°C) equipped with caustic scrubbers is mandatory.

  • The Pyrrolopyridine Amine: The primary amine and pyridine nitrogen confer significant basicity. In mixed waste containers, this compound can react exothermically with strong acids or oxidizing agents, necessitating strict waste segregation.

Table 1: Physicochemical Properties Dictating Disposal Parameters

Structural FeatureHazard ImplicationRequired Disposal Parameter
-CF2H (Fluorine) Environmental persistence; HF gas upon thermal decomposition.Route to "Halogenated Organic Waste". Requires >1000°C TSDF incineration.
Pyrrolopyridine Core Generates Nitrogen Oxides (NOx) during combustion.Incinerator must utilize catalytic reduction scrubbers.
Primary Amine (-NH2) Basic; potential exothermic reactivity with oxidizers.Segregate strictly from nitric acid, peroxides, and strong oxidizers.
Powder Form Inhalation hazard; dust explosion potential.Dampen spills before collection; seal solid waste in poly-bags.

Regulatory Framework and Waste Profiling

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be accurately profiled . While 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is not specifically listed as a P- or U-listed waste, its halogenated nature and toxicity profile require it to be managed as a regulated hazardous waste .

Table 2: RCRA Accumulation Limits for Laboratory Generators

Generator StatusMax SAA VolumeMax CAA Accumulation TimeRequired Inspections
VSQG (Very Small)< 55 GallonsNo strict time limitWeekly recommended
SQG (Small)< 55 Gallons180 DaysWeekly mandatory
LQG (Large)< 55 Gallons90 DaysWeekly mandatory

Note: Once a Satellite Accumulation Area (SAA) reaches 55 gallons, the container must be moved to a Central Accumulation Area (CAA) within three days [[1]]([Link]).

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Routine Bench-Top Liquid Waste Disposal

Self-Validating Check: Ensure the secondary containment tray is free of liquid and the receiving waste drum is rated for halogenated solvents before beginning.

  • Solvent Compatibility Verification: Confirm that the 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine is dissolved in a compatible solvent (e.g., DMSO, DMF, or Methanol). Do not mix with acidic waste streams.

  • Segregation: Transfer the solution exclusively into a designated, chemically compatible container labeled "Hazardous Waste - Halogenated Organics".

    • Causality: Segregating halogenated from non-halogenated waste significantly reduces disposal costs and prevents dangerous chemical cross-reactions in the waste drum.

  • Sealing: Cap the waste container immediately after the transfer. Funnels must not be left in the container unless they feature a positive-closing valve .

  • Labeling: Update the hazardous waste tag immediately. The label must explicitly list "3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine" and its approximate percentage, alongside the primary solvent.

Protocol B: Solid Spill Decontamination and Disposal

Self-Validating Check: The spill area must test negative for residual powder via visual inspection under bright, direct light before the area is reopened for standard work.

  • Isolate and Ventilate: Secure the immediate area. If the spill occurs outside a fume hood, ensure the room's HVAC is operating at maximum exhaust.

  • PPE Donning: Equip double nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Wet Containment (Critical Step): Cover the spilled powder with a damp, inert absorbent pad (moistened with water or isopropanol).

    • Causality: Dry sweeping generates hazardous airborne dust that can be inhaled; dampening the powder eliminates aerosolization risk.

  • Mechanical Collection: Use a non-sparking scoop to collect the dampened material. Transfer it into a sealable, wide-mouth hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% isopropanol/water solution to dissolve any residual compound. Wipe thoroughly with absorbent towels.

  • Final Disposal: Place all contaminated pads, towels, and the scoop into a solid hazardous waste bin lined with a compatible poly-bag. Label as "Toxic Solid Waste - Fluorinated Amine".

The Cradle-to-Grave Disposal Workflow

To visualize the logistical lifecycle of this compound from the laboratory bench to its final destruction, refer to the workflow diagram below. This process ensures compliance with EPA "cradle-to-grave" mandates .

Cradle-to-grave disposal workflow for halogenated laboratory waste.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine. As a n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine. As a novel compound, specific safety data may be limited. Therefore, the following protocols are grounded in established best practices for handling structurally related fluorinated heterocyclic amines and are designed to empower researchers with a robust framework for safe and effective experimentation.

Hazard Assessment and Core Principles

The Three Pillars of Safe Handling:

  • Containment: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] For particularly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere is recommended.[6]

  • Protection: Appropriate Personal Protective Equipment (PPE) is mandatory at all times. This is your last line of defense against chemical exposure.

  • Preparedness: Familiarize yourself with emergency procedures and the location of safety equipment, such as safety showers and eyewash stations, before beginning any work.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical and should be based on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended if there is a splash hazard.[7][8]Double-gloving with nitrile gloves is recommended.[7] Ensure gloves are compatible with the solvents being used.A flame-resistant lab coat, fully buttoned.[7] Long pants and closed-toe shoes are mandatory.[7]Not typically required if performed in a certified fume hood.
Running reactions and work-up Chemical splash goggles and a face shield.[7][8]Double-gloving with nitrile or neoprene gloves.[7] Consult a glove compatibility chart for the specific solvents in use.A flame-resistant lab coat. For larger scale reactions, a chemical-resistant apron over the lab coat is advised.Not typically required if performed in a certified fume hood.
Handling the pure compound (solid) Chemical splash goggles.[8]Double-gloving with nitrile gloves.[7]A flame-resistant lab coat.[7]If there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be considered.[7][8]
Cleaning glassware Chemical splash goggles.[8]Heavy-duty nitrile or neoprene gloves.A lab coat and a chemical-resistant apron.Not typically required.

Operational Protocols: A Step-by-Step Guide

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary glassware, spatulas, and weighing paper within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to prevent aerosolization.

  • Dissolution: If preparing a solution, add the solvent slowly to the solid.

3.2. Running Reactions:

  • Glassware: Use clean, dry glassware appropriate for the scale of the reaction.

  • Inert Atmosphere: For reactions sensitive to air or moisture, utilize standard Schlenk techniques or a glove box.[6]

  • Temperature Control: Use a well-calibrated heating or cooling system to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

3.3. Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel within the fume hood. Vent the funnel frequently to release any pressure buildup.

  • Purification: Column chromatography and other purification methods should be conducted in the fume hood.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]

Waste Disposal: Responsible Stewardship

As a halogenated organic compound, 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine and its associated waste must be disposed of as hazardous waste.[5][9][10]

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[9][10][11] Do not mix with non-halogenated waste.[10][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and an approximate concentration.[9][11]

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[5][9]

Visualizing the Workflow

Safe Handling Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Prepare Fume Hood gather_materials Gather Materials prep_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Run Reaction dissolve->react workup Work-up & Purify react->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_waste Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

A step-by-step workflow for the safe handling of the compound.

PPE Selection Decision Tree:

cluster_ppe Mandatory PPE start Start: Procedure Assessment splash_risk Splash Risk? start->splash_risk goggles Chemical Splash Goggles splash_risk->goggles No face_shield Goggles + Face Shield splash_risk->face_shield Yes aerosol_risk Aerosolization Risk? respirator Consider Respirator aerosol_risk->respirator Yes no_respirator Standard Fume Hood Ventilation Sufficient aerosol_risk->no_respirator No goggles->aerosol_risk face_shield->aerosol_risk nitrile Double Nitrile Gloves lab_coat Flame-Resistant Lab Coat

A decision-making guide for selecting appropriate PPE.

References

  • Braun Research Group.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Unknown.
  • Washington State University Environmental Health & Safety.
  • CHEMM. Personal Protective Equipment (PPE).
  • United States Environmental Protection Agency. Personal Protective Equipment.
  • Unknown.
  • Unknown. Chemical Safety: Personal Protective Equipment.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Georgia Institute of Technology Environmental Health & Safety. Personal Protective Equipment.
  • Sigma-Aldrich.
  • PubChem. 3-(Difluoromethyl)pyridine.
  • Unknown.
  • Fisher Scientific.
  • ChemScene. Safety Data Sheet - 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • PMC. Fluoroalkyl Amino Reagents (FARs)
  • Google Patents.
  • ACS Organic & Inorganic Au.
  • MilliporeSigma.
  • CymitQuimica. Safety Data Sheet - N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.
  • ACS GCI Pharmaceutical Roundtable.
  • NextSDS. 1H-Pyrrolo[2,3-b]pyridin-3-aMine, 4,5-difluoro-.
  • Science. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

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